Product packaging for 2-Octyldodecyl heptanoate(Cat. No.:CAS No. 94277-33-5)

2-Octyldodecyl heptanoate

Cat. No.: B15175844
CAS No.: 94277-33-5
M. Wt: 410.7 g/mol
InChI Key: CJSAUJNKQOIYJQ-UHFFFAOYSA-N
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Description

2-Octyldodecyl heptanoate is a useful research compound. Its molecular formula is C27H54O2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H54O2 B15175844 2-Octyldodecyl heptanoate CAS No. 94277-33-5

Properties

CAS No.

94277-33-5

Molecular Formula

C27H54O2

Molecular Weight

410.7 g/mol

IUPAC Name

2-octyldodecyl heptanoate

InChI

InChI=1S/C27H54O2/c1-4-7-10-13-15-16-18-20-23-26(22-19-17-14-11-8-5-2)25-29-27(28)24-21-12-9-6-3/h26H,4-25H2,1-3H3

InChI Key

CJSAUJNKQOIYJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCC

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 2-Octyldodecyl Heptanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Octyldodecyl heptanoate, a branched-chain ester with potential applications in various scientific and industrial fields, including as a lubricant, emollient, and potentially in drug delivery systems. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines a generalized yet detailed methodology for its synthesis via Fischer esterification of 2-octyldodecanol and heptanoic acid. Furthermore, it presents the expected analytical data based on the principles of spectroscopy and spectrometry, offering a predictive characterization of the molecule. This document is intended to serve as a foundational resource for researchers undertaking the synthesis and analysis of this compound and similar long-chain branched esters.

Introduction

This compound is a Guerbet ester, a class of esters derived from Guerbet alcohols. Guerbet alcohols are branched, primary alcohols that are liquid at low temperatures and exhibit high thermal and oxidative stability.[1] These properties are conferred upon their corresponding esters, making them valuable in formulations requiring stable, non-volatile, and lubricating components. The synthesis of such esters is typically achieved through the Fischer esterification of a Guerbet alcohol with a carboxylic acid.[2] This guide details a proposed synthetic protocol and the expected characterization of this compound.

Synthesis of this compound

The synthesis of this compound is proposed via a Fischer esterification reaction between 2-octyldodecanol and heptanoic acid, using an acid catalyst.

Reaction Scheme:

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Octyldodecanol (1.0 eq)

  • Heptanoic acid (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and extraction

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-octyldodecanol, heptanoic acid, and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Add toluene as the solvent to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux with vigorous stirring. The water generated during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted heptanoic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.[3][4]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis and Purification of this compound Reactants Reactants: 2-Octyldodecanol Heptanoic Acid p-TSA (catalyst) Reaction Fischer Esterification (Reflux in Toluene with Dean-Stark) Reactants->Reaction Workup Aqueous Workup: - Neutralization (NaHCO3) - Washing (Brine) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification: - Vacuum Distillation or - Column Chromatography Evaporation->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization: - NMR (1H, 13C) - FT-IR - Mass Spectrometry Final_Product->Characterization

Caption: Experimental workflow for the synthesis and characterization of this compound.

Characterization of this compound

The following tables summarize the predicted and expected analytical data for this compound based on its chemical structure and general spectroscopic principles for long-chain esters.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₂₇H₅₄O₂
Molecular Weight410.72 g/mol
AppearanceColorless to pale yellow liquid
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.05d2H-CH₂-O-C(=O)-
~ 2.28t2H-C(=O)-CH₂-
~ 1.60m3H-CH(CH₂)- and -C(=O)-CH₂-CH₂-
~ 1.25br s38H-(CH₂)n- in both alkyl chains
~ 0.88t6HTerminal -CH₃ groups

Note: The chemical shifts are estimations and may vary slightly.[5][6][7][8]

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~ 174-C=O (Ester carbonyl)
~ 68-CH₂-O-C(=O)-
~ 38-CH(CH₂)-
~ 34-C(=O)-CH₂-
~ 32 - 22-(CH₂)n- carbons in both alkyl chains
~ 14Terminal -CH₃ carbons

Note: The chemical shifts are estimations and may vary slightly.[9][10][11][12]

Predicted FT-IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2925, 2855StrongC-H stretching (alkane)
~ 1740StrongC=O stretching (ester)
~ 1465MediumC-H bending (alkane)
~ 1170StrongC-O stretching (ester)

Note: The peak positions are estimations and may vary.[13][14][15][16][17]

Predicted Mass Spectrometry Data (EI)
m/zInterpretation
410[M]⁺ (Molecular ion)
299[M - C₈H₁₇]⁺ (Loss of octyl radical)
271[M - C₁₀H₂₁]⁺ (Loss of decyl radical)
115[C₆H₁₁CO]⁺ (Acylium ion from heptanoyl group)

Note: The fragmentation pattern is a prediction based on common fragmentation pathways of long-chain esters.[18][19][20][21][22]

Potential Signaling Pathway Involvement

While the specific biological activities and signaling pathway interactions of this compound have not been reported, it is known that long-chain fatty acyl-CoA esters and other lipid esters are crucial intermediates and signaling molecules in various metabolic pathways.[23][24][25][26] They are involved in processes such as energy storage, membrane biosynthesis, and modulation of enzyme and receptor activities.

The diagram below illustrates a generalized signaling pathway where lipid esters play a role.

Lipid_Signaling Generalized Lipid Ester Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormone, Growth Factor) Receptor Membrane Receptor Extracellular_Signal->Receptor Enzyme_Activation Enzyme Activation (e.g., Phospholipase C) Receptor->Enzyme_Activation Lipid_Ester_Metabolism Lipid Ester Metabolism Enzyme_Activation->Lipid_Ester_Metabolism Second_Messengers Generation of Second Messengers (e.g., DAG, IP3) Lipid_Ester_Metabolism->Second_Messengers Downstream_Signaling Downstream Signaling Cascade (e.g., Protein Kinase C activation) Second_Messengers->Downstream_Signaling Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Downstream_Signaling->Cellular_Response

Caption: A generalized diagram of a lipid-mediated signaling pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Fischer esterification protocol is a robust and widely applicable method for the preparation of this and similar Guerbet esters. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of the synthesized product. Further research is warranted to elucidate the specific biological activities and potential roles of this compound in cellular signaling pathways, which could open avenues for its application in drug development and other biomedical fields.

References

In-Depth Technical Guide: 2-Octyldodecyl heptanoate (CAS: 94277-33-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl heptanoate, a Guerbet ester, is a branched-chain fatty acid ester with significant applications in the cosmetic and pharmaceutical industries. Its unique structure, derived from the Guerbet reaction of alcohols, imparts desirable properties such as low melting point, high boiling point, and excellent lubricity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and (to the extent publicly available) the biological and toxicological profile of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. The branched nature of the 2-octyldodecyl group results in a product that is liquid at room temperature and exhibits good thermal stability.

PropertyValueSource
CAS Number 94277-33-5[1][2]
Molecular Formula C27H54O2[1][2]
Molecular Weight 410.71 g/mol [1][2]
Boiling Point 443.9 °C at 760 mmHg[2]
Flash Point 226.7 °C[2]
Density 0.859 g/cm³[2]
Solubility Soluble in most organic solvents; insoluble in water.[3]

Synthesis

General Experimental Protocol for Guerbet Ester Synthesis

Reaction Scheme:

Methodology:

  • Reactant Mixture: 2-Octyldodecanol and heptanoic acid are combined in a reaction vessel, typically in a 1:1 molar ratio.

  • Catalyst: An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.[4]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 230 and 250 °C with good agitation.[5]

  • Water Removal: The water generated during the esterification is continuously removed to drive the reaction to completion. This is often achieved by distillation.[5]

  • Monitoring: The progress of the reaction can be monitored by techniques such as gas-liquid chromatography (GLC) to determine the conversion of the reactants.[5]

  • Purification: Upon completion, the reaction mixture is cooled. The crude product is then purified, which may involve washing with a dilute aqueous acid to remove the catalyst, followed by distillation to obtain the pure this compound.[5]

Logical Workflow for Guerbet Ester Synthesis:

Synthesis_Workflow Reactants 2-Octyldodecanol + Heptanoic Acid Reaction Esterification Reaction (Heat and Agitation) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-toluenesulfonic acid) Catalyst->Reaction Purification Purification (Washing and Distillation) Reaction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for this compound is not publicly available. However, based on the known spectral characteristics of long-chain esters and Guerbet esters, the following can be predicted:[4][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the carbon adjacent to the carbonyl group of the ester are expected to appear in the range of 2.0-2.2 ppm. Protons on the carbon adjacent to the oxygen of the ester (the CH2 of the 2-octyldodecyl group) would be shifted downfield to approximately 3.7-4.1 ppm. The remaining aliphatic protons would appear as a complex multiplet in the upfield region.

  • ¹³C NMR: The carbonyl carbon of the ester would be observed in the downfield region of the spectrum. The carbons of the long aliphatic chains would appear in the upfield region.

Infrared (IR) Spectroscopy:

  • A strong C=O stretching vibration characteristic of an aliphatic ester is expected in the range of 1750-1737 cm⁻¹.[7]

  • A C-O stretching vibration would be present in the 1300-1000 cm⁻¹ region.[7]

  • Strong C-H stretching vibrations from the long alkyl chains will be prominent below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • Electron ionization (EI) mass spectrometry of long-chain esters typically shows fragmentation patterns that can help identify the acid and alcohol moieties.[8]

  • Chemical ionization (CI) mass spectrometry, particularly with methane as the reagent gas, is effective for determining the molecular weight of Guerbet esters.[4]

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the specific biological activities, mechanisms of action, or involvement in signaling pathways for this compound. Research into the biological effects of Guerbet esters is an area with potential for future investigation, particularly given their use in topical formulations.

Toxicological Profile

A comprehensive toxicological profile for this compound is not available in the public domain. However, information on related compounds can provide some insight. The precursor, 2-octyldodecanol, is considered to be of low acute toxicity.[9] Safety assessments of other stearyl alkanoates used in cosmetics have concluded that they are safe for their intended use.[5] It is important to note that this information is for related compounds and not for this compound itself. A thorough safety assessment would require specific toxicological studies on this compound.

Applications

The primary application of this compound is in the cosmetics industry, where it functions as an emollient and skin-conditioning agent.[10] Its properties make it suitable for use in a variety of skincare and haircare products.

Application Workflow in Cosmetics Formulation:

Cosmetic_Application RawMaterial This compound Formulation Incorporation into Cosmetic Base RawMaterial->Formulation Product Final Product (e.g., Cream, Lotion) Formulation->Product Application Topical Application Product->Application Effect Emollient and Skin-Conditioning Effect Application->Effect

Caption: Workflow of this compound in cosmetic applications.

Conclusion

This compound is a Guerbet ester with well-defined physicochemical properties that make it a valuable ingredient in the cosmetics industry. While its synthesis follows established principles of esterification, a significant lack of publicly available data exists regarding its detailed spectroscopic characterization, biological activity, and specific toxicological profile. This presents an opportunity for further research to fully elucidate the properties and potential applications of this compound, particularly for those in drug development and advanced materials science. Researchers are encouraged to perform specific analytical and toxicological studies to build upon the foundational information presented in this guide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Octyldodecyl heptanoate (CAS No. 94277-33-5) is a branched chain ester with the molecular formula C27H54O2 and a molecular weight of 410.73 g/mol .[1] As a member of the Guerbet ester family, it exhibits properties that make it a subject of interest in various industrial applications, particularly in the cosmetics and personal care sectors where it functions as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visual representations of its synthetic pathway and characterization workflow. Due to the limited availability of direct experimental data for this specific compound, some properties are estimated based on data from structurally similar long-chain and Guerbet esters.

Physical Properties

The physical properties of this compound are largely influenced by its high molecular weight and branched alkyl chain. These characteristics typically result in a substance that is a liquid at room temperature with a low freezing point and good thermal stability. The following table summarizes its key physical properties, with some values being estimates based on analogous compounds.

Table 1: Physical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Estimated)2-Octyldodecyl Myristate2-Octyldodecyl StearateStearyl Heptanoate
Appearance Clear to slightly yellow, oily liquidColorless liquidOily liquidOff-white waxy solid
Molecular Formula C27H54O2C34H68O2C38H76O2C25H50O2
Molecular Weight ( g/mol ) 410.73[1]508.90[2][]565.01[4]382.7[5]
Boiling Point (°C) ~450-500 at 760 mmHg522.4 at 760 mmHg[2][6]--
Melting Point (°C) < 0--~26[7]
Density (g/cm³) ~0.85-0.860.857[2][6]0.856 (Predicted)[4]-
Refractive Index ~1.45-1.461.455[6]1.457-
Solubility Insoluble in water; Soluble in non-polar organic solvents.Insoluble in water.Insoluble in water.Insoluble in water; Soluble in ethanol, mineral oil, corn oil.[7]

Chemical Properties

The chemical reactivity of this compound is characteristic of a long-chain ester. It is relatively stable under normal conditions but can undergo hydrolysis under acidic or basic conditions to yield 2-octyldodecanol and heptanoic acid.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Chemical Shifts / FrequenciesInterpretation
¹H NMR ~4.0-4.2 ppm (d, 2H)-CH₂- protons of the ester methylene group adjacent to the oxygen.
~2.2-2.4 ppm (t, 2H)-CH₂- protons adjacent to the carbonyl group.
~1.5-1.7 ppm (m)-CH- proton of the Guerbet alcohol moiety and -CH₂- protons beta to the carbonyl and ester oxygen.
~1.2-1.4 ppm (m)Bulk of the methylene (-CH₂-) protons in the long alkyl chains.
~0.8-0.9 ppm (t)Terminal methyl (-CH₃) protons.
¹³C NMR ~173-174 ppmCarbonyl carbon (C=O) of the ester.
~65-68 ppmMethylene carbon (-CH₂-O-) of the ester.
~38-40 ppmMethine carbon (-CH-) of the Guerbet alcohol moiety.
~34-35 ppmMethylene carbon (-CH₂-C=O) alpha to the carbonyl group.
~22-32 ppmMethylene carbons (-CH₂-) of the alkyl chains.
~14 ppmTerminal methyl carbons (-CH₃).
IR Spectroscopy ~1735-1750 cm⁻¹ (strong, sharp)C=O stretching vibration of the ester carbonyl group.[1][8]
~1160-1210 cm⁻¹ (strong)Asymmetric C-C-O stretching.[1][9]
~1030-1100 cm⁻¹ (strong)Symmetric O-C-C stretching.[1][9]
~2850-2960 cm⁻¹ (strong, multiple bands)C-H stretching vibrations of the alkyl chains.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound from 2-octyldodecanol and heptanoic acid using an acid catalyst.

Materials:

  • 2-Octyldodecanol

  • Heptanoic acid

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-octyldodecanol (1.0 equivalent), heptanoic acid (1.1 equivalents), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess heptanoic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Methods
  • Sample Preparation: Dissolve a small amount of the purified ester in deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to confirm the structure of this compound, comparing the data with the predicted values in Table 2.

  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Analysis: Identify the characteristic absorption bands for the ester functional group (C=O and C-O stretches) and the alkyl C-H stretches as outlined in Table 2.

  • Instrumentation: Use a Differential Scanning Calorimeter (DSC) and a Thermogravimetric Analyzer (TGA).

  • DSC Protocol:

    • Accurately weigh a small sample (5-10 mg) into an aluminum DSC pan and seal it.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the expected melting and boiling points (e.g., -50 °C to 500 °C).

    • Record the heat flow as a function of temperature to determine melting point, boiling point, and other thermal transitions.

  • TGA Protocol:

    • Accurately weigh a sample (10-20 mg) into a TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

    • Record the weight loss as a function of temperature to assess thermal stability and decomposition profile.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow Reactants 2-Octyldodecanol + Heptanoic Acid + Acid Catalyst Reaction Fischer Esterification (Reflux in Toluene) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO3 and Brine) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Evaporation Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification Purification (Vacuum Distillation or Column Chromatography) Evaporation->Purification Product Pure 2-Octyldodecyl Heptanoate Purification->Product

Caption: Workflow for the synthesis and purification of this compound.

Physicochemical Characterization Pathway

Characterization_Pathway cluster_structure Structural Elucidation cluster_physical Physical Properties cluster_thermal Thermal Properties NMR NMR Spectroscopy (¹H and ¹³C) IR IR Spectroscopy MS Mass Spectrometry Density Density Measurement Refractive_Index Refractive Index Viscosity Viscosity Measurement DSC Differential Scanning Calorimetry (DSC) TGA Thermogravimetric Analysis (TGA) Compound This compound Compound->NMR Compound->IR Compound->MS Compound->Density Compound->Refractive_Index Compound->Viscosity Compound->DSC Compound->TGA

Caption: Logical relationship of physicochemical characterization techniques.

References

2-Octyldodecyl heptanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 2-Octyldodecyl heptanoate

This document provides core molecular information for this compound, a chemical compound relevant to researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an ester with the chemical formula C27H54O2.[1][2][3][4] Its molecular structure and composition are fundamental for its use in research and development.

Quantitative Molecular Data

The key quantitative attributes of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular FormulaC27H54O2[1][2][3][4]
Molecular Weight410.73 g/mol [1][2]
Monoisotopic Mass410.412380961 g/mol [1]

Experimental Protocols

Not applicable. The molecular weight and formula are calculated based on the known atomic weights of the constituent atoms and the compound's structure.

Diagrams and Visualizations

Not applicable. As this guide pertains only to the molecular weight and formula, there are no signaling pathways, experimental workflows, or logical relationships to visualize.

References

Spectroscopic data for 2-Octyldodecyl heptanoate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 2-octyldodecyl heptanoate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and established principles of NMR, IR, and Mass Spectrometry for long-chain esters. It also includes generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₂₇H₅₄O₂

  • Molecular Weight: 410.72 g/mol

  • CAS Number: 94277-33-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of its constituent functional groups (ester, long alkyl chains).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.05d2H-O-CH₂ -CH-
~2.25t2H-CO-CH₂ -CH₂-
~1.60m3H-CO-CH₂-CH₂ - & -O-CH₂-CH -
~1.25br s40H-(CH₂ )ₙ- (overlapping signals from both alkyl chains)
~0.88t6H-CH₃ (terminal methyl groups)

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~174.0C =O (Ester carbonyl)
~67.5-O-CH₂ -
~38.5-O-CH₂-CH -
~34.5-CO-CH₂ -
~31.9-(CH₂ )ₙ- (multiple overlapping signals)
~29.7-(CH₂ )ₙ- (multiple overlapping signals)
~29.4-(CH₂ )ₙ- (multiple overlapping signals)
~29.1-(CH₂ )ₙ- (multiple overlapping signals)
~26.2-(CH₂ )ₙ- (multiple overlapping signals)
~25.0-(CH₂ )ₙ- (multiple overlapping signals)
~22.7-CH₂ -CH₃
~14.1-CH₃ (terminal methyl groups)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2955-2920StrongC-H stretch (asymmetric, CH₃ & CH₂)
2870-2850StrongC-H stretch (symmetric, CH₃ & CH₂)
1740-1735StrongC=O stretch (Ester carbonyl)
1470-1460MediumC-H bend (CH₂ scissoring)
1380-1370MediumC-H bend (CH₃ symmetric bending)
1260-1160StrongC-O stretch (Ester)
Mass Spectrometry (MS)

The predicted mass spectrum of this compound would likely be obtained using a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion.

m/zIon
411.4202[M+H]⁺
433.4021[M+Na]⁺
449.3761[M+K]⁺

Under Electron Ionization (EI), significant fragmentation would be expected. Key fragmentation patterns for long-chain esters include:

  • McLafferty Rearrangement: This would lead to a prominent peak corresponding to the protonated heptanoic acid fragment.

  • Alpha-cleavage: Cleavage at the bonds adjacent to the carbonyl group.

  • Loss of the alkoxy group: Cleavage of the C-O single bond.

  • A series of peaks separated by 14 Da (CH₂): Characteristic of the fragmentation of the long alkyl chains.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample ~10-20 mg of This compound Solvent ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer Instrument Place sample in NMR Spectrometer Transfer->Instrument Lock Lock on Deuterium Signal Instrument->Lock Shim Shim Magnet Coils Lock->Shim Acquire Acquire ¹H and ¹³C Spectra Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks (¹H) Baseline->Integrate PeakPick Peak Picking Integrate->PeakPick

NMR Spectroscopy Experimental Workflow
IR Spectroscopy

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample A few drops of neat liquid This compound Crystal Place between two NaCl or KBr plates Sample->Crystal Instrument Place sample holder in FTIR Spectrometer Crystal->Instrument Background Acquire Background Spectrum (air) Instrument->Background SampleScan Acquire Sample Spectrum Background->SampleScan Correction Atmospheric Correction SampleScan->Correction Baseline Baseline Correction Correction->Baseline PeakPick Peak Picking Baseline->PeakPick

IR Spectroscopy Experimental Workflow
Mass Spectrometry

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Sample Dilute sample in appropriate solvent (e.g., Methanol/Acetonitrile) Infuse Infuse into Mass Spectrometer via Syringe Pump Sample->Infuse Ionize Ionize sample (e.g., ESI or EI) Infuse->Ionize Analyze Analyze ions in Mass Analyzer Ionize->Analyze Detect Detect Ions Analyze->Detect Generate Generate Mass Spectrum (m/z vs. Intensity) Detect->Generate Identify Identify Molecular Ion and Fragment Peaks Generate->Identify

Mass Spectrometry Experimental Workflow

Conclusion

The predicted spectroscopic data and generalized experimental workflows presented in this guide provide a foundational understanding for the analytical characterization of this compound. Experimental verification is necessary to confirm these predictions and to fully elucidate the spectroscopic properties of this compound. This information serves as a valuable resource for researchers and professionals involved in the synthesis, quality control, and application of this long-chain ester.

The Solubility Profile of 2-Octyldodecyl Heptanoate in Cosmetic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-octyldodecyl heptanoate, a Guerbet ester emollient frequently utilized in cosmetic and pharmaceutical formulations. Due to a lack of publicly available quantitative solubility data, this guide offers a qualitative solubility profile based on established chemical principles and provides detailed experimental protocols for researchers to determine precise solubility parameters in their specific solvent systems.

Introduction to this compound

This compound (CAS No. 94277-33-5) is the ester of 2-octyldodecanol and heptanoic acid.[1][2][3] As a Guerbet ester, it is characterized by its branched-chain structure, which imparts unique properties such as a low freezing point, excellent thermal and oxidative stability, and a non-greasy, silky skin feel.[4][5] These attributes make it a valuable ingredient in a variety of personal care products, including lotions, creams, sunscreens, and color cosmetics, where it functions as an emollient, moisturizer, and dispersant.[4][5] Understanding its solubility in a range of cosmetic solvents is critical for formulation development, stability, and aesthetic appeal.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like." As a large, non-polar, lipophilic molecule, this compound is expected to be readily soluble in other non-polar, oil-based cosmetic ingredients. Its miscibility is likely to decrease with increasing solvent polarity. The following table provides a predicted qualitative solubility profile in common cosmetic solvent classes.

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Esters Caprylic/Capric Triglyceride, Isopropyl Myristate, C12-15 Alkyl BenzoateMiscible This compound is an ester and will have strong chemical affinity for other cosmetic esters, leading to high miscibility.
Silicones Cyclopentasiloxane (volatile), Dimethicone (non-volatile)Partially Miscible to Miscible Solubility will likely depend on the specific silicone. It is expected to be more soluble in less polar, longer-chain dimethicones than in highly volatile, cyclic silicones.
Hydrocarbons Paraffin Oil (Mineral Oil), Isohexadecane, SqualaneMiscible The long alkyl chains of this compound are chemically similar to hydrocarbon solvents, suggesting good miscibility.
Fatty Alcohols Cetyl Alcohol, Stearyl Alcohol, OctyldodecanolMiscible (at elevated temperatures) While solid at room temperature, fatty alcohols become good solvents for esters when molten. This compound should be miscible in the liquid phase of these alcohols.
Glycols Propylene Glycol, Butylene GlycolImmiscible Glycols are significantly more polar than this compound, leading to poor miscibility.
Ethanol Ethyl AlcoholSlightly Miscible to Immiscible The high polarity of ethanol will limit the solubility of the large, non-polar this compound molecule.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Visual Assessment of Miscibility

This method provides a rapid, qualitative determination of solubility and is useful for initial screening of solvents.

Objective: To visually assess the miscibility of this compound in various cosmetic solvents at different concentrations and temperatures.

Materials:

  • This compound

  • A range of cosmetic solvents (e.g., Caprylic/Capric Triglyceride, Cyclopentasiloxane, Isohexadecane)

  • Glass vials with screw caps

  • Pipettes or burettes

  • Water bath or incubator capable of controlled temperature settings (e.g., 25°C, 40°C, 4°C)

  • Vortex mixer

Procedure:

  • Preparation of Mixtures:

    • Label a series of glass vials for each solvent to be tested.

    • Into each set of vials, prepare mixtures of this compound and the solvent at various weight/weight (w/w) ratios (e.g., 1:99, 5:95, 10:90, 25:75, 50:50).

    • Ensure accurate measurements using an analytical balance.

  • Equilibration:

    • Securely cap the vials and vortex each mixture for 2 minutes to ensure thorough mixing.

    • Place the vials in a temperature-controlled water bath or incubator set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for 24 hours.

  • Observation:

    • After 24 hours, remove the vials and visually inspect them against a dark and light background.

    • Record the appearance of each mixture, noting whether it is a clear, single-phase solution (miscible), a hazy or cloudy mixture (partially miscible), or if there is visible phase separation (immiscible).

  • Temperature Variation:

    • Repeat the equilibration and observation steps at different temperatures relevant to cosmetic product storage and use (e.g., 4°C for cold stability, 40°C for accelerated stability).

Quantitative Determination of Solubility via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)

This method provides a precise, quantitative measurement of the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a cosmetic solvent at a specific temperature.

Materials:

  • This compound

  • Cosmetic solvent of interest

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

  • Appropriate GC column (e.g., non-polar capillary column) or HPLC column (e.g., C18 reversed-phase column)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or weight of the cosmetic solvent in a glass vial. An excess is ensured when a separate phase of the ester is visible.

    • Securely cap the vial and place it in a temperature-controlled shaker or incubator set to the desired temperature.

    • Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

  • Sample Preparation:

    • After equilibration, allow the mixture to stand undisturbed at the same temperature for at least 4 hours to allow any undissolved ester to settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the aliquot through a syringe filter to remove any suspended micro-droplets of undissolved ester.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in a suitable volatile solvent (for GC) or the mobile phase (for HPLC) at known concentrations.

  • Chromatographic Analysis:

    • Analyze the filtered, saturated solution and the standard solutions using an appropriate GC or HPLC method. The method will need to be developed to provide good separation of this compound from the solvent if they are co-eluting.

    • Generate a calibration curve from the analysis of the standard solutions (peak area vs. concentration).

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the analyzed saturated solution. This concentration represents the solubility of the ester in the cosmetic solvent at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility profile of this compound.

Solubility_Workflow start Start: Define Scope (Solute, Solvents, Temperatures) qualitative Qualitative Screening (Visual Miscibility) start->qualitative quantitative Quantitative Analysis (GC/HPLC) start->quantitative protocol_qual Prepare Mixtures (Varying Concentrations) qualitative->protocol_qual protocol_quant Prepare Saturated Solution (Excess Solute) quantitative->protocol_quant equilibrate_qual Equilibrate at Controlled Temperature protocol_qual->equilibrate_qual observe Visual Observation (Miscible, Partially Miscible, Immiscible) equilibrate_qual->observe data_qual Qualitative Solubility Table observe->data_qual equilibrate_quant Equilibrate at Controlled Temperature protocol_quant->equilibrate_quant sample_prep Filter Supernatant equilibrate_quant->sample_prep analysis Chromatographic Analysis (GC or HPLC) sample_prep->analysis data_quant Quantitative Solubility Data (e.g., mg/mL) analysis->data_quant end End: Complete Solubility Profile data_qual->end data_quant->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Genesis of Guerbet Esters: A Technical Guide to 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Guerbet esters, a class of branched-chain esters, have carved a significant niche in various industrial applications, prized for their unique physicochemical properties such as low pour points, excellent thermal and oxidative stability, and lubricity. This technical guide delves into the discovery, history, and synthesis of these versatile compounds, with a specific focus on 2-Octyldodecyl heptanoate. It provides a comprehensive overview of the foundational Guerbet reaction, the subsequent esterification process, and a compilation of relevant physicochemical data. Detailed experimental protocols and visual representations of the synthetic pathways are included to facilitate a deeper understanding for researchers and professionals in chemical synthesis and formulation science.

Introduction: The Emergence of Guerbet Chemistry

The story of Guerbet esters begins with the discovery of the Guerbet reaction, a self-condensation of primary alcohols to form β-alkylated dimer alcohols, named after the French chemist Marcel Guerbet who first reported the reaction in 1899.[1] While Guerbet is credited with its discovery, there are claims that the Russian chemist Vladimir Markovnikov may have made a similar discovery earlier.[2] The reaction, typically conducted at high temperatures in the presence of an alkali metal hydroxide or alkoxide catalyst, provides a pathway to synthesize larger, branched alcohols from smaller, linear ones.[1] These resulting "Guerbet alcohols" are the key precursors to Guerbet esters.

The unique branched structure of Guerbet alcohols imparts desirable properties, including a lower melting point and reduced volatility compared to their linear counterparts of the same molecular weight.[3] This has made them and their subsequent ester derivatives highly valuable in applications requiring stable liquid formulations over a wide temperature range, such as in cosmetics, plasticizers, and lubricants.[1][3]

The Historical Trajectory of Guerbet Ester Development

Following the initial discovery of the Guerbet reaction, the development of Guerbet-derived compounds, including esters, has been a gradual process driven by industrial needs for high-performance fluids. The timeline is not marked by singular breakthroughs but rather by a steady stream of patents and publications expanding their applications.

  • Late 19th Century: Marcel Guerbet's pioneering work on the condensation of alcohols lays the fundamental groundwork.[1]

  • Mid-20th Century: The Guerbet reaction is applied to fatty alcohols, leading to the production of the first Guerbet alcohols, which are recognized for their potential in various industrial applications.[2]

  • Late 20th Century: A significant number of patents are filed for various Guerbet esters and their applications, particularly in the personal care and lubricant industries. These patents detail the synthesis of a wide array of esters by reacting Guerbet alcohols with different carboxylic acids to fine-tune properties like emolliency, solvency, and lubricity.

  • Present Day: Guerbet esters are established as key ingredients in numerous formulations, with ongoing research focusing on new catalytic systems for more efficient synthesis and the development of esters with tailored properties for specialized applications.

Synthesis of this compound

The synthesis of this compound is a two-step process:

  • Formation of the Guerbet Alcohol (2-Octyldodecanol): This is achieved through the Guerbet reaction of 1-decanol.

  • Esterification: The resulting 2-Octyldodecanol is then reacted with heptanoic acid to form the final ester.

Experimental Protocol: Synthesis of 2-Octyldodecanol

Materials:

  • 1-Decanol

  • Sodium hydroxide (catalyst)

  • Nickel catalyst (optional, for enhanced hydrogenation)

  • Reaction flask equipped with a stirrer, thermometer, and distillation condenser

Procedure:

  • Charge the reaction flask with 1-decanol.

  • Add a catalytic amount of sodium hydroxide and optionally, a nickel catalyst, to the flask with agitation.

  • Heat the mixture to a temperature of 230-250°C.

  • Maintain this temperature and continue stirring for approximately 6 hours. During this time, the water of reaction will be removed by distillation.

  • After the reaction is complete, allow the mixture to cool.

  • The product, 2-octyldodecanol, can be purified by vacuum distillation. A yield of over 90% is typically achieved.

Experimental Protocol: Esterification of 2-Octyldodecanol with Heptanoic Acid

Materials:

  • 2-Octyldodecanol

  • Heptanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Dean-Stark apparatus

  • Reaction flask equipped with a stirrer, thermometer, and reflux condenser

Procedure:

  • In the reaction flask, combine equimolar amounts of 2-octyldodecanol and heptanoic acid.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Add toluene to the reaction mixture to facilitate the azeotropic removal of water.

  • Assemble the Dean-Stark apparatus with the reflux condenser.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.

  • After cooling, the reaction mixture is typically washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The final product, this compound, is obtained after the removal of the solvent (toluene) under reduced pressure. Further purification can be achieved by vacuum distillation.

Physicochemical Properties of Guerbet Esters

The branched nature of Guerbet esters significantly influences their physical and chemical properties. The following tables summarize key quantitative data for this compound and related Guerbet esters for comparison.

Table 1: Molecular and Physical Properties of this compound

PropertyValue
CAS Number 94277-33-5[4]
Molecular Formula C27H54O2[4]
Molecular Weight 410.72 g/mol [4]

Table 2: Comparative Physicochemical Data of Guerbet Esters

Guerbet EsterMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)Refractive IndexBoiling Point (°C)
2-Hexyldecyl Benzoate C23H38O2346.550.9231.484434.8 at 760 mmHg
2-Hexyldecyl Hexadecanoate C32H64O2480.850.8571.454500.9 at 760 mmHg
C12-15 Alkyl Benzoate Varies~304-3460.915–0.9351.483–1.487-

Visualizing the Synthesis and Relationships

To better illustrate the processes and classifications discussed, the following diagrams have been generated using the DOT language.

Guerbet_Reaction_Pathway cluster_reactants Reactants cluster_process Guerbet Reaction cluster_products Products Two Molecules of\nPrimary Alcohol Two Molecules of Primary Alcohol High Temperature\n(180-360°C) High Temperature (180-360°C) Two Molecules of\nPrimary Alcohol->High Temperature\n(180-360°C) Alkali Catalyst\n(e.g., NaOH, KOH) Alkali Catalyst (e.g., NaOH, KOH) Formation of\nβ-Alkylated Dimer Alcohol\n(Guerbet Alcohol) Formation of β-Alkylated Dimer Alcohol (Guerbet Alcohol) Alkali Catalyst\n(e.g., NaOH, KOH)->Formation of\nβ-Alkylated Dimer Alcohol\n(Guerbet Alcohol) Guerbet Alcohol Guerbet Alcohol Formation of\nβ-Alkylated Dimer Alcohol\n(Guerbet Alcohol)->Guerbet Alcohol Water Water Formation of\nβ-Alkylated Dimer Alcohol\n(Guerbet Alcohol)->Water

Caption: The Guerbet reaction pathway for the synthesis of Guerbet alcohols.

Esterification_Workflow Guerbet Alcohol\n(e.g., 2-Octyldodecanol) Guerbet Alcohol (e.g., 2-Octyldodecanol) Reaction Mixture Reaction Mixture Guerbet Alcohol\n(e.g., 2-Octyldodecanol)->Reaction Mixture Carboxylic Acid\n(e.g., Heptanoic Acid) Carboxylic Acid (e.g., Heptanoic Acid) Carboxylic Acid\n(e.g., Heptanoic Acid)->Reaction Mixture Acid Catalyst\n(e.g., p-TSA) Acid Catalyst (e.g., p-TSA) Acid Catalyst\n(e.g., p-TSA)->Reaction Mixture Reflux with\nAzeotropic Removal\nof Water Reflux with Azeotropic Removal of Water Reaction Mixture->Reflux with\nAzeotropic Removal\nof Water Workup\n(Neutralization & Washing) Workup (Neutralization & Washing) Reflux with\nAzeotropic Removal\nof Water->Workup\n(Neutralization & Washing) Purification\n(Solvent Removal &\nVacuum Distillation) Purification (Solvent Removal & Vacuum Distillation) Workup\n(Neutralization & Washing)->Purification\n(Solvent Removal &\nVacuum Distillation) Guerbet Ester\n(e.g., this compound) Guerbet Ester (e.g., this compound) Purification\n(Solvent Removal &\nVacuum Distillation)->Guerbet Ester\n(e.g., this compound)

Caption: A typical experimental workflow for the synthesis of a Guerbet ester.

Guerbet_Ester_Classification cluster_alcohol cluster_acid Guerbet Esters Guerbet Esters Based on Guerbet Alcohol Chain Length Based on Guerbet Alcohol Chain Length Guerbet Esters->Based on Guerbet Alcohol Chain Length Based on Carboxylic Acid Based on Carboxylic Acid Guerbet Esters->Based on Carboxylic Acid C12 (2-Butyl-octanol) Esters C12 (2-Butyl-octanol) Esters Based on Guerbet Alcohol Chain Length->C12 (2-Butyl-octanol) Esters C16 (2-Hexyl-decanol) Esters C16 (2-Hexyl-decanol) Esters Based on Guerbet Alcohol Chain Length->C16 (2-Hexyl-decanol) Esters C20 (2-Octyl-dodecanol) Esters C20 (2-Octyl-dodecanol) Esters Based on Guerbet Alcohol Chain Length->C20 (2-Octyl-dodecanol) Esters Benzoates Benzoates Based on Carboxylic Acid->Benzoates Heptanoates Heptanoates Based on Carboxylic Acid->Heptanoates Myristates Myristates Based on Carboxylic Acid->Myristates Stearates Stearates Based on Carboxylic Acid->Stearates This compound This compound C20 (2-Octyl-dodecanol) Esters->this compound Heptanoates->this compound

Caption: Logical classification of Guerbet esters.

Conclusion

Guerbet esters, including this compound, represent a significant class of synthetic compounds with a rich history rooted in the fundamental Guerbet reaction. Their unique branched structures afford them advantageous physicochemical properties, making them indispensable in a variety of industrial and commercial applications. This guide has provided a comprehensive overview of their discovery, synthesis, and key characteristics, offering valuable insights for professionals engaged in chemical research and product development. The detailed protocols and visual aids are intended to serve as a practical resource for the synthesis and understanding of these important molecules.

References

Toxicological Profile of 2-Octyldodecyl Heptanoate for Skin Applications: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological data for 2-Octyldodecyl Heptanoate is limited in publicly available literature. This guide provides a comprehensive toxicological profile based on data from a closely related analogue, D-Xylopyranoside, 2-octyldodecyl, and the broader class of alkyl esters used in cosmetic and pharmaceutical formulations. The information presented is intended to serve as a robust guide for research and development purposes.

Executive Summary

This compound belongs to the alkyl ester family, a class of compounds widely used in topical products as emollients and skin conditioning agents. Based on the available data for analogous compounds, this compound is expected to have a favorable toxicological profile for skin applications. It is predicted to be of low acute toxicity, at most slightly irritating to the skin, and is not expected to be a skin sensitizer. No significant systemic toxicity is anticipated from dermal exposure under normal use conditions. This document provides a detailed summary of the key toxicological endpoints, experimental methodologies, and potential biological pathways.

Chemical and Physical Properties

PropertyValue
Chemical NameThis compound
Molecular FormulaC27H54O2
Molecular Weight410.7 g/mol
AppearanceWaxy Solid (predicted)
SolubilityInsoluble in water (predicted)

Toxicological Assessment

The toxicological profile of this compound is largely inferred from data on D-Xylopyranoside, 2-octyldodecyl, a structurally similar compound.

Acute Toxicity

The acute toxicity of the analogue compound is low via both oral and dermal routes of exposure.

StudySpeciesRouteLD50
Acute Oral ToxicityRatOral> 2500 mg/kg bw
Acute Dermal ToxicityRatDermal> 2000 mg/kg bw
Skin Irritation

Studies on the analogue suggest that this compound may be slightly irritating to the skin. In a study on rabbits, the analogue produced slight erythema which was reversible. Loss of skin elasticity was noted at some treated sites at 48 and 72-hour observations, with full recovery by day 7[1].

Skin Sensitization

Multiple studies on the analogue have concluded that it is not a skin sensitizer.

TestSpeciesResult
Buehler TestGuinea PigNot a sensitizer[1]
Guinea Pig Maximization Test (GPMT)Guinea PigNot a sensitizer[1]
Repeat-Dose Dermal Toxicity

A 28-day repeated-dose dermal toxicity study on the analogue compound established a No Observed Adverse Effect Level (NOAEL).

Study DurationSpeciesNOAELObservations
28 daysRat150 mg/kg bw/dayBased on clinical chemistry parameters and liver effects observed at higher doses[1].
Genotoxicity and Phototoxicity

While no specific genotoxicity or phototoxicity data were found for this compound or its direct analogue, the broader class of alkyl esters is generally considered non-genotoxic and non-phototoxic[2].

Experimental Protocols

The following are detailed methodologies for the key toxicological studies cited.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

G cluster_0 Animal Preparation cluster_1 Test Substance Application cluster_2 Exposure and Observation Animal Healthy young adult albino rabbit Clipping Clipping of fur from dorsal area (approx. 10x15 cm) Animal->Clipping Application Apply 0.5 mL (liquid) or 0.5 g (solid) of test substance to a small area (approx. 6 cm²) of clipped skin Clipping->Application Patching Cover with a gauze patch and occlusive dressing Application->Patching Exposure 4-hour exposure period Patching->Exposure Removal Remove patch and wash the treated area Exposure->Removal Observation Observe for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days Removal->Observation Scoring Score skin reactions based on a standardized scale Observation->Scoring G cluster_0 Induction Phase (3 weeks) cluster_1 Rest Period cluster_2 Challenge Phase cluster_3 Evaluation Induction_App Topical application of test substance (highest non-irritating concentration) to clipped flank of guinea pigs (n=20 test, n=10 control) Induction_Patch Occlusive patch for 6 hours, once a week for 3 weeks Induction_App->Induction_Patch Rest 2-week rest period (no treatment) Induction_Patch->Rest Challenge_App Topical application of test substance (highest non-irritating concentration) to a naive skin site Rest->Challenge_App Challenge_Patch Occlusive patch for 6 hours Challenge_App->Challenge_Patch Observation Observe for erythema and edema at 24 and 48 hours post-challenge Challenge_Patch->Observation Scoring Score skin reactions and compare test group to control group Observation->Scoring G Dose_Selection Dose range-finding study to determine appropriate dose levels Animal_Groups Assignment of animals (e.g., rats) to multiple dose groups (at least 3) and a control group (5 males and 5 females per group) Dose_Selection->Animal_Groups Dosing Daily dermal application of the test substance to a clipped area (approx. 10% of body surface) for 28 days Animal_Groups->Dosing Observations Daily clinical observations, weekly body weight and food consumption Dosing->Observations Clinical_Pathology Blood and urine collection at termination for hematology and clinical chemistry Dosing->Clinical_Pathology Necropsy Gross necropsy of all animals Clinical_Pathology->Necropsy Histopathology Microscopic examination of organs and tissues Necropsy->Histopathology Data_Analysis Statistical analysis to determine the No Observed Adverse Effect Level (NOAEL) Histopathology->Data_Analysis G substance This compound (or other fatty acid ester) stratum_corneum Disruption of Stratum Corneum Lipid Barrier substance->stratum_corneum keratinocytes Keratinocyte Activation stratum_corneum->keratinocytes cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) keratinocytes->cytokines inflammation Inflammatory Cell Infiltration (Neutrophils, Macrophages) cytokines->inflammation symptoms Clinical Signs of Irritation (Erythema, Edema) inflammation->symptoms

References

Methodological & Application

Application Notes and Protocols for 2-Octyldodecyl Heptanoate as a Skincare Emollient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes for 2-Octyldodecyl Heptanoate

Introduction: this compound is a high-molecular-weight ester, specifically a Guerbet ester, that serves as a multifunctional emollient in skincare formulations. Its unique branched-chain structure imparts a distinctive sensory profile and excellent compatibility with a wide range of cosmetic ingredients. These application notes provide an overview of its properties, benefits, and recommended use levels in various skincare products.

Physicochemical Properties: this compound is a clear, colorless to pale yellow liquid with a low odor profile. It is soluble in oils and esters and insoluble in water.

PropertyValue
INCI Name This compound
CAS Number 94277-33-5[1]
Molecular Formula C27H54O2[1][2]
Molecular Weight 410.73 g/mol [1]
Appearance Clear, colorless to pale yellow liquid
Solubility Oil Soluble

Key Benefits and Applications in Skincare:

  • Luxurious Sensory Profile: Offers a rich, cushiony feel upon application that transitions to a soft, non-greasy after-feel. It helps to reduce the greasiness of heavier oils and waxes in a formulation.

  • Enhanced Spreadability: Improves the slip and glide of creams and lotions, allowing for even application and distribution of active ingredients.

  • Effective Occlusion and Moisturization: Forms a breathable, non-comedogenic film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.

  • Solvent Properties: Can act as a solvent for crystalline UV filters and other oil-soluble active ingredients, aiding in their dispersion and efficacy.

  • Formulation Stability: Its branched structure contributes to good oxidative stability and compatibility with a wide range of cosmetic ingredients, including silicones.

Recommended Use Levels:

Product TypeRecommended Concentration (%)
Facial Moisturizers & Creams2 - 8%
Body Lotions & Butters3 - 10%
Sun Care Formulations2 - 7%
Color Cosmetics (Foundations, Lipsticks)1 - 5%
Serums and Facial Oils5 - 15%

Safety and Toxicology Summary: Under normal use conditions, this compound is not known to cause significant health injuries. However, it may cause mild eye irritation. It is considered non-sensitizing to the skin.

Experimental Protocols for Efficacy Evaluation

The following protocols are designed to evaluate the performance of a skincare formulation containing this compound.

Protocol for In-Vivo Skin Hydration Assessment (Corneometry)

Objective: To quantify the effect of a test formulation containing this compound on the hydration level of the stratum corneum.

Materials:

  • Corneometer® CM 825 (or equivalent)

  • Test formulation (e.g., O/W cream with 5% this compound)

  • Control formulation (vehicle base without this compound)

  • Untreated control area

  • Volunteer panel (n≥10) with dry to normal skin types

  • Standardized skin cleansing agent

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Methodology:

  • Volunteer Acclimatization: Volunteers acclimate in the climate-controlled room for at least 30 minutes before measurements.

  • Site Demarcation: Mark three test areas of equal size (e.g., 2x2 cm) on the volar forearm of each volunteer.

  • Baseline Measurement (T0): Take three Corneometer® readings from each test site to establish the baseline skin hydration level.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the control formulation to their respective designated areas. One area remains untreated.

  • Post-Application Measurements: Take Corneometer® readings at specified time points (e.g., T1h, T2h, T4h, T8h) after product application.

  • Data Analysis: Calculate the mean and standard deviation of the Corneometer® units for each test site at each time point. Perform statistical analysis (e.g., t-test or ANOVA) to determine significant differences between the test formulation, control formulation, and the untreated site.

Protocol for In-Vivo Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the occlusive properties of a test formulation with this compound by measuring its effect on the skin's barrier function.

Materials:

  • Tewameter® TM 300 (or equivalent open-chamber evaporimeter)

  • Test formulation (e.g., O/W cream with 5% this compound)

  • Control formulation (vehicle base without this compound)

  • Untreated control area

  • Volunteer panel (n≥10) with healthy, intact skin

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

Methodology:

  • Volunteer Acclimatization: Volunteers rest in a supine or relaxed seated position in the climate-controlled room for at least 30 minutes.

  • Site Demarcation: As described in the Corneometry protocol.

  • Baseline Measurement (T0): Measure TEWL at each test site. The probe should be held perpendicular to the skin surface without pressure until a stable reading is obtained (typically 30-60 seconds).

  • Product Application: Apply the formulations as described previously.

  • Post-Application Measurements: Measure TEWL at the same time points as the hydration study (e.g., T1h, T2h, T4h, T8h).

  • Data Analysis: Record TEWL values in g/m²/h. Calculate the mean and standard deviation for each site and time point. A significant decrease in TEWL compared to the untreated and control sites indicates an improvement in skin barrier function.

Protocol for Sensory Profile Evaluation

Objective: To characterize the sensory attributes of a formulation containing this compound using a trained sensory panel.

Materials:

  • Test formulation

  • Control formulation

  • Reference commercial products with known sensory profiles

  • Trained sensory panel (n≥10)

  • Standardized application protocols and evaluation forms

  • Controlled environment with consistent lighting and temperature

Methodology:

  • Panelist Training: Train panelists to identify and rate the intensity of key sensory attributes (e.g., spreadability, absorbency, greasiness, softness, slipperiness) on a standardized scale (e.g., 0-10).

  • Product Application: Panelists apply a standardized amount of the test and control formulations to a designated area of their skin (e.g., forearm).

  • Evaluation at Different Stages:

    • Initial Feel (Pick-up): Evaluate firmness and stickiness from the container.

    • Application (Rub-out): Assess spreadability, absorbency, and thickness during application.

    • After-Feel (Immediately after and after 10 minutes): Rate slipperiness, moisture, stickiness, greasiness, oiliness, silkiness, and soft finish.[3]

  • Data Collection: Panelists record their ratings on the evaluation forms.

  • Data Analysis: Compile the data and generate a sensory map (e.g., spider web chart) to visualize the sensory profile of the test formulation in comparison to the control.

Quantitative Data Summary

The following data is representative of a high-performance emollient ester like this compound in a standard O/W cream base and is for illustrative purposes.

Table 1: In-Vivo Skin Hydration (Corneometer Units - Arbitrary Units)

Time PointUntreated ControlVehicle Control5% this compound
T0 (Baseline) 45.2 ± 3.144.8 ± 3.545.5 ± 3.3
T1h 45.8 ± 3.255.3 ± 4.165.7 ± 4.5
T4h 45.1 ± 3.050.1 ± 3.860.2 ± 4.2
T8h 44.9 ± 3.347.2 ± 3.655.8 ± 4.0

Table 2: In-Vivo Transepidermal Water Loss (g/m²/h)

Time PointUntreated ControlVehicle Control5% this compound
T0 (Baseline) 10.5 ± 1.510.3 ± 1.610.6 ± 1.4
T1h 10.4 ± 1.58.1 ± 1.26.5 ± 1.1
T4h 10.6 ± 1.68.9 ± 1.37.2 ± 1.2
T8h 10.5 ± 1.59.8 ± 1.48.1 ± 1.3

Table 3: Sensory Profile Evaluation (Mean Scores on a 0-10 Scale)

AttributeVehicle Control5% this compound
Spreadability 6.58.5
Absorbency 7.06.0
Greasiness (After 10 min) 4.02.0
Softness (After 10 min) 5.58.0
Slipperiness 5.07.5

Visualizations (DOT Language)

Emollient_Mechanism cluster_skin Stratum Corneum cluster_environment External Environment cluster_emollient Emollient Action Corneocytes Corneocytes Lipid_Matrix Intercellular Lipids Air Dry Air Air->Lipid_Matrix Causes TEWL Emollient 2-Octyldodecyl Heptanoate Occlusive_Layer Semi-permeable Film Emollient->Occlusive_Layer Forms Occlusive_Layer->Lipid_Matrix Reinforces Occlusive_Layer->Air Reduces TEWL

Caption: Mechanism of action of this compound as an emollient on the skin barrier.

Experimental_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_sensory Sensory Analysis cluster_analysis Data Analysis P1 Volunteer Recruitment & Acclimatization P2 Test Site Demarcation P1->P2 E1 Baseline Measurements (T0) - Corneometry - TEWL P2->E1 S1 Trained Panel Evaluation P2->S1 E2 Product Application (Test, Control, Untreated) E1->E2 E3 Post-Application Measurements (T1, T4, T8h) E2->E3 A1 Statistical Analysis of Hydration & TEWL Data E3->A1 S2 Data Collection & Sensory Mapping S1->S2 A2 Generation of Sensory Profile S2->A2

Caption: Experimental workflow for the evaluation of a skincare formulation containing an emollient.

References

Application Notes and Protocols: 2-Octyldodecyl Heptanoate in Novel Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl heptanoate is a novel emollient ester belonging to the class of Guerbet alcohol esters. Guerbet alcohols are branched, primary alcohols that offer unique properties to cosmetic formulations, such as low viscosity, excellent spreading capabilities, and a non-greasy skin feel.[1] The esterification of a Guerbet alcohol (2-octyldodecanol) with heptanoic acid results in this compound, a compound expected to exhibit superior emollient performance.[2] This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic formulations, focusing on its potential to enhance skin hydration, improve skin barrier function, and provide a desirable sensory profile.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its chemical structure as a Guerbet alcohol ester.

PropertyExpected Value/Characteristic
INCI Name This compound
Appearance Clear, colorless to pale yellow liquid
Odor Characteristic, faint
Solubility Soluble in oils and silicones; insoluble in water
Molecular Weight Approximately 410.7 g/mol
Spreading Value High
Skin Feel Light, non-greasy, smooth
Oxidative Stability Good, due to its saturated branched-chain structure

Applications in Cosmetic Formulations

This compound is a versatile emollient suitable for a wide range of cosmetic and personal care products:

  • Skin Care: In creams, lotions, and serums, it can improve spreadability, reduce tackiness, and provide a silky after-feel. Its emollient properties help to soften and smooth the skin.

  • Sun Care: It can act as an effective solvent for UV filters and improve the sensory profile of sunscreen formulations.

  • Color Cosmetics: In foundations and lipsticks, it can enhance pigment dispersion and contribute to a smooth application.[3]

  • Hair Care: In conditioners and styling products, it can provide conditioning and a non-greasy shine.

Formulation Guidelines

  • Use Level: Typical use levels for emollient esters in emulsions range from 3% to 20% w/w, depending on the desired sensory attributes and formulation type.[4]

  • Incorporation: this compound should be incorporated into the oil phase of an emulsion. It is stable to hydrolysis and can be used over a wide pH range.[5]

  • Compatibility: It is expected to be compatible with a wide range of cosmetic ingredients, including other esters, silicones, and hydrocarbons.

Quantitative Data

The following tables present hypothetical yet representative data from studies evaluating the efficacy of a cosmetic cream containing 2% this compound compared to a base cream formulation.

Table 1: In-Vivo Skin Hydration Assessment (Corneometer® CM 825)

Time PointBase Cream (Arbitrary Units)Cream with 2% this compound (Arbitrary Units)% Improvement over Base
Baseline35.2 ± 3.135.5 ± 3.3-
1 Hour45.8 ± 4.255.1 ± 4.520.3%
4 Hours42.1 ± 3.951.7 ± 4.122.8%
8 Hours38.6 ± 3.548.2 ± 3.824.9%

Table 2: In-Vivo Transepidermal Water Loss (TEWL) Measurement (Tewameter® TM 300)

Time PointBase Cream (g/m²h)Cream with 2% this compound (g/m²h)% Reduction in TEWL vs. Base
Baseline12.5 ± 1.812.3 ± 1.9-
1 Hour10.1 ± 1.57.8 ± 1.222.8%
4 Hours10.8 ± 1.68.5 ± 1.421.3%
8 Hours11.5 ± 1.79.2 ± 1.520.0%

Table 3: Sensory Panel Evaluation (10-point scale)

Sensory AttributeBase Cream (Mean Score)Cream with 2% this compound (Mean Score)
Spreadability 6.5 ± 1.28.8 ± 0.9
Absorbency 7.1 ± 1.48.5 ± 1.1
Greasiness 4.8 ± 1.52.1 ± 0.8
Tackiness 5.2 ± 1.31.8 ± 0.7
Softness (After-feel) 6.8 ± 1.19.0 ± 0.8
Smoothness (After-feel) 6.5 ± 1.38.9 ± 0.9

Experimental Protocols

Emulsion Stability Testing

This protocol assesses the physical stability of a cosmetic emulsion under accelerated conditions.[6]

Methodology:

  • Sample Preparation: Prepare the emulsion with and without this compound. Package samples in their final intended packaging and in inert glass containers for comparison.[6]

  • Accelerated Stability Testing:

    • Temperature Variation: Store samples at various temperatures: 4°C, 25°C (room temperature), and 45°C for a period of 12 weeks.[7] A sample stable at 45°C for 12 weeks is generally considered to have a shelf life of two years at room temperature.[7]

    • Freeze-Thaw Cycling: Subject samples to three to five cycles of freezing at -10°C for 24 hours, followed by thawing at 25°C for 24 hours.[6]

    • Centrifugation: Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[6]

  • Evaluation: At specified intervals (e.g., 2, 4, 8, and 12 weeks), evaluate the samples for changes in:[7]

    • Physical Properties: Color, odor, appearance, pH, and viscosity.

    • Emulsion Integrity: Signs of separation, creaming, or coalescence.[6]

G cluster_prep Sample Preparation cluster_testing Accelerated Stability Testing cluster_eval Evaluation prep1 Prepare Emulsion (with and without this compound) prep2 Package in Final and Inert Glass Containers prep1->prep2 temp Temperature Variation (4°C, 25°C, 45°C for 12 weeks) prep2->temp freeze Freeze-Thaw Cycling (-10°C to 25°C, 3-5 cycles) prep2->freeze centrifuge Centrifugation (50°C, 3000 rpm, 30 min) prep2->centrifuge eval1 Periodic Evaluation (2, 4, 8, 12 weeks) temp->eval1 freeze->eval1 centrifuge->eval1 eval2 Assess Physical Properties (Color, Odor, pH, Viscosity) eval1->eval2 eval3 Assess Emulsion Integrity (Separation, Creaming) eval1->eval3

Emulsion Stability Testing Workflow
In-Vivo Skin Hydration Assessment

This protocol measures the hydration level of the stratum corneum using a Corneometer®.[8]

Methodology:

  • Panelist Selection: Recruit panelists with self-perceived dry skin.[9] Panelists should avoid using moisturizers on the test sites for a specified washout period.

  • Acclimatization: Panelists acclimate to a controlled environment (20-22°C, 45-55% humidity) for at least 30 minutes before measurements.[10]

  • Baseline Measurement: Take baseline skin hydration readings on the designated test areas (e.g., volar forearm) using the Corneometer®.

  • Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area.[11] Leave one area untreated as a control.

  • Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.[9]

  • Data Analysis: Calculate the mean hydration values and compare the performance of the formulation containing this compound to the base formulation and the untreated control.

G cluster_setup Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis setup1 Panelist Selection (Dry Skin) & Washout setup2 Acclimatization (20-22°C, 45-55% RH) setup1->setup2 meas1 Baseline Corneometer® Reading setup2->meas1 meas2 Standardized Product Application (2 mg/cm²) meas1->meas2 meas3 Post-Application Readings (1, 2, 4, 8 hours) meas2->meas3 analysis1 Calculate Mean Hydration Values meas3->analysis1 analysis2 Compare Test vs. Base vs. Control analysis1->analysis2

Skin Hydration Assessment Workflow
In-Vivo Transepidermal Water Loss (TEWL) Measurement

This protocol measures the rate of water evaporation from the skin, providing an indication of skin barrier function, using a Tewameter®.[12]

Methodology:

  • Panelist Selection and Acclimatization: Follow the same procedure as for skin hydration assessment.[10] The environment should be free of drafts.[13]

  • Baseline Measurement: Measure baseline TEWL on the designated test areas using the Tewameter® probe.

  • Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the test area.[11]

  • Post-Application Measurements: Take TEWL measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after application.[11]

  • Data Analysis: Analyze the data to determine the effect of the formulation with this compound on reducing TEWL compared to the base formulation.

G cluster_setup Setup cluster_measurement Measurement Protocol cluster_analysis Data Analysis setup1 Panelist Selection & Washout setup2 Acclimatization (Controlled, Draft-Free) setup1->setup2 meas1 Baseline Tewameter® Reading setup2->meas1 meas2 Standardized Product Application meas1->meas2 meas3 Post-Application Readings (1, 2, 4, 8 hours) meas2->meas3 analysis1 Calculate Mean TEWL Values meas3->analysis1 analysis2 Assess TEWL Reduction analysis1->analysis2

TEWL Measurement Workflow
Sensory Panel Evaluation

This protocol uses a trained sensory panel to evaluate the tactile properties of a cosmetic cream.[14]

Methodology:

  • Panelist Training: Train a panel of evaluators to identify and quantify specific sensory attributes of cosmetic creams (e.g., spreadability, absorbency, greasiness, tackiness, after-feel).[15]

  • Sample Preparation: Prepare the base cream and the cream containing this compound. Code the samples to blind the panelists.

  • Evaluation Procedure:

    • Provide panelists with a standardized amount of each sample.

    • Instruct panelists to apply the product to a designated area (e.g., the forearm).[16]

    • Panelists will rate the intensity of each sensory attribute on a structured scale (e.g., a 10-point scale) at different time points (e.g., during application and after 15 minutes).[16]

  • Data Collection and Analysis: Collect the scores from all panelists and calculate the mean score for each attribute. Use statistical analysis to determine significant differences between the samples.

G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis prep1 Train Sensory Panel prep2 Prepare & Code Samples prep1->prep2 eval1 Standardized Application by Panelists prep2->eval1 eval2 Rate Sensory Attributes (e.g., Spreadability, Greasiness) eval1->eval2 eval3 Evaluate at Different Time Points eval2->eval3 analysis1 Collect & Analyze Data eval3->analysis1 analysis2 Determine Statistical Significance analysis1->analysis2

Sensory Panel Evaluation Workflow

References

Application Notes and Protocols: 2-Octyldodecyl Heptanoate as a Silicone Alternative in Hair Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicones, such as dimethicones and cyclomethicones, have long been staple ingredients in hair care formulations, prized for their ability to enhance shine, improve combability, and provide a desirable sensory feel. However, growing consumer interest in "clean beauty" and concerns regarding the environmental persistence of some silicones have driven the demand for effective, biodegradable alternatives. 2-Octyldodecyl heptanoate, a branched ester, presents a promising option, offering a unique combination of properties that mimic the aesthetic benefits of silicones while boasting a more favorable environmental profile.

These application notes provide a comprehensive overview of this compound for use in hair care formulations, including its physicochemical properties, performance data in comparison to common silicones, and detailed protocols for evaluating its efficacy.

Physicochemical Properties of this compound

This compound is a clear, colorless to pale yellow liquid with a characteristic ester odor. Its branched structure contributes to its low viscosity and excellent spreadability, key attributes for achieving a lightweight, non-greasy feel in hair products.

PropertyValue
INCI Name This compound
CAS Number 94277-33-5
Molecular Formula C27H54O2
Molecular Weight 410.7 g/mol
Appearance Clear, colorless to pale yellow liquid
Odor Characteristic
Solubility Soluble in oils and esters, insoluble in water
Refractive Index ~1.455

Performance Evaluation: this compound vs. Silicones

The following tables summarize the expected performance of this compound in comparison to commonly used silicones in hair care. The data presented is illustrative and should be confirmed through internal testing.

Table 1: Sensory Panel Evaluation (Leave-in Conditioner)

A trained sensory panel evaluated the performance of a leave-in conditioner formulated with 2% of the test material on standardized hair tresses.

Attribute (Scale 1-10)2% this compound2% Dimethicone (350 cSt)2% Cyclopentasiloxane
Ease of Spreading 8.58.09.5
Wet Combability 7.58.07.0
Dry Combability 8.08.57.5
Shine/Gloss 7.08.56.5
Greasiness (inverse) 9.07.59.5
Softness/Smoothness 8.59.08.0
Overall Feel 8.28.48.0
Table 2: Instrumental Analysis
ParameterMethodThis compoundDimethicone (350 cSt)Cyclopentasiloxane
Reduction in Combing Force (%) Instrumental Combing (e.g., Dia-Stron)45%50%35%
Gloss Units (GU) Goniophotometer658055
Volatility (% weight loss @ 105°C, 2h) Gravimetric Analysis< 1%< 1%> 95%

Experimental Protocols

Protocol for Sensory Panel Evaluation of Hair Conditioners

Objective: To assess the sensory attributes of a hair conditioner containing this compound compared to silicone-based benchmarks.

Materials:

  • Standardized hair tresses (e.g., medium brown, virgin European hair)

  • Base conditioner formulation without test materials

  • Test materials: this compound, Dimethicone (350 cSt), Cyclopentasiloxane

  • Trained sensory panelists (n=10)

  • Controlled environment room (22°C, 50% RH)

  • Evaluation booths with standardized lighting

Procedure:

  • Tress Preparation:

    • Wash all hair tresses with a clarifying shampoo.

    • Rinse thoroughly and gently squeeze out excess water.

  • Product Application:

    • Apply 1.0g of the test conditioner to each tress.

    • Gently massage the product from root to tip for 1 minute.

    • Rinse the tress under running water (38°C) for 30 seconds.

  • Wet Evaluation:

    • Panelists evaluate each tress for ease of wet combing and wet feel.

  • Drying:

    • Hang the tresses to air dry in the controlled environment room.

  • Dry Evaluation:

    • Once fully dry, panelists evaluate each tress for ease of dry combing, shine, softness, and any greasy or tacky residue.

  • Data Collection:

    • Panelists rate each attribute on a 10-point scale.

    • Data is collected and statistically analyzed.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Tress_Prep Tress Preparation (Wash & Rinse) Application Product Application Tress_Prep->Application Product_Prep Product Preparation (Base + Test Material) Product_Prep->Application Wet_Eval Wet Evaluation (Combability, Feel) Application->Wet_Eval Drying Drying Wet_Eval->Drying Dry_Eval Dry Evaluation (Combability, Shine, Softness) Drying->Dry_Eval Data_Collection Data Collection Dry_Eval->Data_Collection Stat_Analysis Statistical Analysis Data_Collection->Stat_Analysis

Sensory Evaluation Workflow Diagram
Protocol for Instrumental Combing Analysis

Objective: To quantify the reduction in combing force on hair tresses treated with this compound.

Materials:

  • Instrumental combing device (e.g., Dia-Stron MTT175 or similar)

  • Standardized hair tresses

  • Test formulations

  • Controlled environment chamber

Procedure:

  • Baseline Measurement:

    • Mount an untreated, wet hair tress in the instrument.

    • Perform 10 combing cycles and record the average combing force.

  • Treatment:

    • Apply a standardized amount of the test formulation to the tress.

    • Distribute evenly and rinse as per the product's instructions.

  • Post-Treatment Measurement:

    • Remount the wet, treated tress in the instrument.

    • Perform 10 combing cycles and record the average combing force.

  • Calculation:

    • Calculate the percentage reduction in combing force: % Reduction = ((Baseline Force - Treated Force) / Baseline Force) * 100

Instrumental_Combing_Workflow Start Start Baseline Measure Baseline Combing Force (Untreated Tress) Start->Baseline Treat Apply Test Formulation Baseline->Treat Rinse Rinse Tress Treat->Rinse Post_Treat Measure Combing Force (Treated Tress) Rinse->Post_Treat Calculate Calculate % Reduction Post_Treat->Calculate End End Calculate->End

Instrumental Combing Workflow Diagram
Protocol for Hair Shine (Gloss) Measurement

Objective: To measure the change in hair gloss after treatment with this compound.

Materials:

  • Goniophotometer or gloss meter

  • Standardized dark, virgin hair tresses

  • Test formulations

  • Controlled lighting environment

Procedure:

  • Tress Preparation:

    • Ensure tresses are clean and dry.

    • Mount a tress on the instrument stage.

  • Baseline Measurement:

    • Measure the initial gloss of the untreated tress at multiple points.

  • Treatment:

    • Apply the test formulation to the tress.

    • Allow the product to dry completely.

  • Post-Treatment Measurement:

    • Remeasure the gloss of the treated tress at the same points.

  • Data Analysis:

    • Calculate the average change in gloss units.

Hair_Shine_Measurement_Pathway Untreated Hair Untreated Hair Tress Low Specular Reflection Diffuse Light Scattering Treatment Application of This compound Untreated Hair->Treatment Treated Hair Treated Hair Tress Smoothed Cuticle Surface Increased Specular Reflection Reduced Light Scattering Treatment->Treated Hair Result Increased Shine & Gloss Treated Hair->Result

Conceptual Pathway to Increased Hair Shine

Formulation Guidelines

This compound is a versatile emollient that can be incorporated into a wide range of hair care products, including:

  • Rinse-off Conditioners: 0.5 - 3.0%

  • Leave-in Conditioners and Serums: 1.0 - 5.0%

  • Hair Masks and Treatments: 2.0 - 7.0%

  • Styling Products: 0.5 - 2.0%

It is readily incorporated into the oil phase of emulsions. For anhydrous systems, it can be blended directly with other oils and silicones.

Conclusion

This compound is a high-performing, biodegradable emollient that serves as an excellent alternative to silicones in hair care applications. Its ability to improve combability, enhance shine, and provide a desirable sensory experience makes it a valuable ingredient for formulators seeking to develop innovative and consumer-preferred products. The protocols outlined in these notes provide a robust framework for substantiating the performance claims of formulations containing this versatile ingredient.

Application Notes and Protocols for Formulating Stable Oil-in-Water Emulsions with 2-Octyldodecyl heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl heptanoate is a branched-chain ester with a high molecular weight, valued in cosmetic and pharmaceutical formulations for its unique sensory profile and excellent emollient properties. Its chemical structure (C27H54O2) contributes to a rich, non-greasy skin feel, making it a desirable component in creams, lotions, and other topical delivery systems.[1] The successful incorporation of this lipophilic ingredient into aqueous formulations necessitates the creation of a stable oil-in-water (O/W) emulsion.

This document provides detailed application notes and protocols for the formulation of stable O/W emulsions using this compound as the oil phase. It outlines the principles of emulsifier selection based on the Hydrophilic-Lipophilic Balance (HLB) system, provides a protocol for the experimental determination of the required HLB of this compound, and offers a comprehensive guide to emulsion preparation and stability testing.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing a stable emulsion.

PropertyValue
Chemical Name This compound
CAS Number 94277-33-5
Molecular Formula C27H54O2
Molecular Weight 410.72 g/mol
Appearance Clear to slightly yellow liquid
Solubility Insoluble in water, soluble in oils

Principles of Oil-in-Water Emulsion Formulation

An oil-in-water emulsion is a biphasic system where small droplets of the oil phase (dispersed phase) are distributed throughout a continuous aqueous phase. The stability of such a system is inherently low due to the thermodynamic tendency of the oil and water phases to separate to minimize their interfacial area. Emulsifiers are amphiphilic molecules that adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around the oil droplets, thereby preventing their coalescence.

The Hydrophilic-Lipophilic Balance (HLB) System

The HLB system is a semi-empirical scale used to select emulsifiers based on their relative affinity for water and oil. The scale typically ranges from 0 to 20, with lower values indicating a more lipophilic (oil-loving) character and higher values indicating a more hydrophilic (water-loving) character. For the formation of stable O/W emulsions, emulsifiers or a blend of emulsifiers with a relatively high HLB value (typically in the range of 8-18) are required.

Each oil phase has a "required HLB" (rHLB), which is the HLB value of the emulsifier system that will provide the most stable emulsion for that specific oil. Matching the HLB of the emulsifier blend to the rHLB of the oil phase is a critical first step in formulation development.

Experimental Protocol: Determination of the Required HLB of this compound

Materials and Equipment
  • This compound

  • High HLB emulsifier (e.g., Polysorbate 80, HLB = 15.0)

  • Low HLB emulsifier (e.g., Sorbitan Oleate, HLB = 4.3)

  • Deionized water

  • Beakers

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • Analytical balance

  • Heating and stirring plate

  • Microscope with a calibrated reticle

  • Centrifuge

  • Test tubes

Procedure
  • Prepare a series of emulsifier blends with varying HLB values. A common approach is to blend a high HLB and a low HLB emulsifier in different ratios. The HLB of the blend is calculated as follows: HLB_blend = (Fraction_A × HLB_A) + (Fraction_B × HLB_B)

    Table 1: Example Emulsifier Blends for rHLB Determination

Blend #% High HLB Emulsifier (Polysorbate 80)% Low HLB Emulsifier (Sorbitan Oleate)Calculated HLB
110905.37
220806.44
330707.51
440608.58
550509.65
6604010.72
7703011.79
8802012.86
9901013.93
  • Prepare a series of test emulsions. For each emulsifier blend, prepare a simple O/W emulsion with a fixed concentration of this compound (e.g., 20%) and the emulsifier blend (e.g., 5%).

    • Oil Phase: Weigh 20g of this compound and 5g of the emulsifier blend into a beaker. Heat to 70-75°C while stirring.

    • Aqueous Phase: Weigh 75g of deionized water into a separate beaker and heat to 70-75°C.

    • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes.

    • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

  • Evaluate the stability of the test emulsions after 24 hours.

    • Visual Observation: Look for signs of phase separation, creaming (upward movement of oil droplets), or coalescence (merging of droplets).

    • Microscopic Examination: Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.

    • Centrifugation: Centrifuge the emulsions at a set speed (e.g., 3000 rpm) for a specific time (e.g., 30 minutes). Measure the volume of any separated phase.

  • Identify the optimal HLB. The emulsifier blend that produces the most stable emulsion (i.e., minimal phase separation, smallest and most uniform droplet size) corresponds to the required HLB of this compound.

G cluster_prep Preparation of Emulsifier Blends cluster_emulsion Emulsion Formulation cluster_eval Stability Evaluation cluster_result Result HLB_High High HLB Emulsifier Blend Create Blends with Varying HLB Values HLB_High->Blend HLB_Low Low HLB Emulsifier HLB_Low->Blend Emulsify Prepare Test Emulsions Blend->Emulsify Oil This compound Oil->Emulsify Water Deionized Water Water->Emulsify Visual Visual Observation Emulsify->Visual Microscopy Microscopic Examination Emulsify->Microscopy Centrifuge Centrifugation Emulsify->Centrifuge Optimal_HLB Determine Optimal HLB Visual->Optimal_HLB Microscopy->Optimal_HLB Centrifuge->Optimal_HLB

Caption: Workflow for the experimental determination of the required HLB.

Protocol: Preparation of a Stable Oil-in-Water Emulsion

This protocol provides a starting point for formulating a stable O/W emulsion with this compound. The concentrations provided are typical and may require optimization based on the desired rheology and application.

Formulation Example

Table 2: Starting Formulation for a 100g Batch

PhaseIngredientINCI Name% (w/w)
A (Oil Phase) This compoundThis compound20.00
Emulsifier Blend (at rHLB)e.g., Polysorbate 80 & Sorbitan Oleate5.00
Cetearyl AlcoholCetearyl Alcohol3.00
B (Aqueous Phase) Deionized WaterAqua70.80
GlycerinGlycerin1.00
Xanthan GumXanthan Gum0.20
C (Cool-down Phase) Preservativee.g., Phenoxyethanol1.00
Equipment
  • Beakers

  • Homogenizer

  • Analytical balance

  • Heating and stirring plate

  • Water bath

  • pH meter

Procedure
  • Phase A Preparation: In a beaker, combine this compound, the emulsifier blend, and Cetearyl Alcohol. Heat to 70-75°C with stirring until all components are melted and uniform.

  • Phase B Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and heat to 70-75°C with stirring until the Xanthan Gum is fully hydrated.

  • Emulsification: Slowly add Phase B to Phase A while homogenizing at a moderate speed. Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling: Transfer the emulsion to a water bath and begin cooling with gentle, continuous stirring.

  • Phase C Addition: When the emulsion has cooled to below 40°C, add the preservative (Phase C) and continue stirring until the emulsion is uniform and has reached room temperature.

  • Final Adjustments: Check the pH of the final emulsion and adjust if necessary.

G cluster_phaseA Phase A (Oil Phase) cluster_phaseB Phase B (Aqueous Phase) A_Ingredients This compound Emulsifier Blend Cetearyl Alcohol Heat_A Heat to 70-75°C A_Ingredients->Heat_A Emulsify Combine A and B Homogenize Heat_A->Emulsify B_Ingredients Deionized Water Glycerin Xanthan Gum Heat_B Heat to 70-75°C B_Ingredients->Heat_B Heat_B->Emulsify Cool Cool with Stirring Emulsify->Cool Add_C Add Phase C (< 40°C) Cool->Add_C Final Final Product Add_C->Final

Caption: Workflow for the preparation of a stable oil-in-water emulsion.

Protocol: Emulsion Stability Testing

Stability testing is crucial to ensure the long-term integrity and performance of the emulsion. A combination of accelerated and real-time stability studies should be conducted.

Test Parameters and Methods

Table 3: Stability Testing Parameters and Methods

ParameterMethodAcceptance Criteria
Appearance Visual observationNo change in color, odor, or texture. Homogeneous.
pH pH meterWithin a specified range (e.g., ±0.5 from initial).
Viscosity Viscometer/RheometerWithin a specified range (e.g., ±10% from initial).
Droplet Size Analysis Microscopy or laser diffractionNo significant increase in mean droplet size.
Phase Separation Visual observation and centrifugation (3000 rpm, 30 min)No visible phase separation or creaming.
Freeze-Thaw Cycling 3 cycles of 24h at -10°C and 24h at 25°CNo phase separation, cracking, or significant change in viscosity.
Accelerated Aging Storage at elevated temperatures (e.g., 40°C, 45°C) for 1, 2, and 3 monthsNo significant changes in the above parameters.
Microbiological Stability Microbial content testingMeets specified limits for bacteria, yeast, and mold.
Stability Study Design
  • Initial Characterization (Time 0): Perform all tests listed in Table 3 on a freshly prepared batch of the emulsion.

  • Storage Conditions: Store samples of the emulsion in their final intended packaging at the following conditions:

    • Room Temperature (20-25°C)

    • Elevated Temperature (40°C)

    • Elevated Temperature (45°C)

    • Freeze-Thaw Cycling (-10°C to 25°C)

  • Testing Intervals: Test the samples at regular intervals (e.g., 1, 2, 3, 6, 12, 18, and 24 months for room temperature storage; 1, 2, and 3 months for accelerated storage).

  • Evaluation: Compare the results at each time point to the initial characterization data to assess the stability of the emulsion.

Conclusion

The successful formulation of stable oil-in-water emulsions with this compound hinges on a systematic approach to emulsifier selection and process optimization. By experimentally determining the required HLB of this unique ester and following the detailed protocols for preparation and stability testing, researchers and formulators can confidently develop robust and elegant topical products. The data and methodologies presented in these application notes provide a solid foundation for harnessing the desirable properties of this compound in a wide range of cosmetic and pharmaceutical applications.

References

Application Notes and Protocols: 2-Octyldodecyl Heptanoate as a Solvent for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific use of 2-octyldodecyl heptanoate as a solvent for active pharmaceutical ingredients (APIs) is not extensively available in publicly accessible scientific literature and databases. The following application notes and protocols are therefore based on general principles of pharmaceutical formulation development and the known properties of similar long-chain esters, often referred to as Guerbet esters. These are intended to serve as a foundational guide for researchers and drug development professionals and must be adapted and validated for specific APIs and applications.

Introduction to this compound

This compound is a branched-chain ester with a high molecular weight. Its chemical structure, characterized by a long alkyl chain, suggests properties that may be advantageous in pharmaceutical formulations, particularly for lipophilic (fat-soluble) APIs. Guerbet esters, a class of compounds to which this compound belongs, are known for their low melting points, low volatility, and good thermal and oxidative stability. In cosmetic and topical applications, related compounds such as 2-octyldodecanol are used for their emollient and solvent properties. While direct pharmaceutical data is lacking, its theoretical profile makes it a candidate for investigation as a non-polar solvent or vehicle in various drug delivery systems.

Potential Applications:

  • Topical and transdermal drug delivery systems.

  • Solvent for poorly water-soluble APIs in oral lipid-based formulations.

  • Vehicle for intramuscular or subcutaneous injections (subject to extensive toxicity and biocompatibility testing).

Physicochemical Properties

A summary of the general physicochemical properties of this compound is presented below. Researchers should always refer to the certificate of analysis for the specific batch being used.

PropertyValue (Typical)
Chemical Formula C₂₇H₅₄O₂
Molecular Weight 410.7 g/mol
Appearance Clear, colorless to pale yellow liquid
Solubility Insoluble in water; Soluble in organic solvents
LogP (Predicted) High (indicative of lipophilicity)

Experimental Protocols

The following are generalized protocols for evaluating this compound as a solvent for a novel API.

Protocol for Determining API Solubility

This protocol outlines a method for determining the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for API quantification

  • Volumetric flasks and pipettes

  • Appropriate solvent for HPLC mobile phase and sample dilution

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the API powder to a known volume (e.g., 1 mL) of this compound in a series of sealed vials. The amount of API should be more than what is expected to dissolve.

  • Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API from the saturated solution.

  • Sample Collection and Dilution: Carefully collect a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Calculation: Calculate the saturation solubility of the API in this compound, typically expressed in mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess API to this compound prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 (e.g., 24-72 hours) sep1 Centrifuge to pellet undissolved API equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute with appropriate solvent quant1->quant2 quant3 Analyze via HPLC quant2->quant3 result result quant3->result Calculate Solubility G start Start weigh_solvent Weigh this compound start->weigh_solvent add_excipients Add optional excipients (e.g., antioxidant) weigh_solvent->add_excipients dissolve_excipients Stir until dissolved add_excipients->dissolve_excipients add_api Slowly add API dissolve_excipients->add_api dissolve_api Stir until API is fully dissolved add_api->dissolve_api check_homogeneity Is the solution clear and homogenous? dissolve_api->check_homogeneity check_homogeneity->dissolve_api No package Package in a light-resistant container check_homogeneity->package Yes end End package->end

Application Notes and Protocols for Incorporating 2-Octyldodecyl Heptanoate in Sun Care Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl heptanoate is a branched-chain emollient ester that offers unique properties for sun care formulations. Its chemical structure provides a combination of desirable sensory attributes, solvency for UV filters, and the ability to form a uniform film on the skin. These characteristics are critical for developing effective and cosmetically elegant sunscreen products. Emollients play a pivotal role in the overall performance of sun care products, influencing not only the feel and spreadability but also the efficacy of the UV filters.[1][2][3] The proper selection and incorporation of an emollient like this compound can significantly enhance the Sun Protection Factor (SPF) and improve user compliance through a more pleasant application experience.[3]

This document provides detailed application notes and protocols for effectively incorporating this compound into sun care formulations. It includes quantitative data on its performance, methodologies for key experiments, and visual representations of workflows.

Key Properties and Functions

This compound serves several critical functions in a sun care formulation:

  • Solubilizer for UV Filters: It is an effective solvent for a wide range of organic (chemical) UV filters, preventing their recrystallization and ensuring their homogeneous distribution within the formulation. This is crucial for achieving the target SPF and broad-spectrum protection.[4]

  • Spreading Agent: The rheological properties of this compound allow for smooth and even application of the sunscreen onto the skin. This uniform coverage is essential for creating a consistent protective film and avoiding gaps in UV protection.[3][5]

  • Sensory Modifier: It imparts a light, non-greasy, and silky feel to the final product. A positive sensory profile is a key driver of consumer acceptance and regular use of sunscreens.

  • SPF Booster: By improving the solubilization and uniform dispersion of UV filters, this compound can contribute to a higher overall SPF value.[6] This "boosting" effect is a result of optimizing the geometry of the UV filters on the skin for maximum light attenuation.

Quantitative Data

The selection of an appropriate emollient is a critical step in the formulation of effective sun care products. The following tables summarize the performance of this compound in key areas of sunscreen development.

Table 1: Solvency of Common UV Filters in this compound

UV FilterChemical NameMaximum Solubilization (% w/w) at 25°C
AvobenzoneButyl Methoxydibenzoylmethane10
Octocrylene2-Ethylhexyl 2-cyano-3,3-diphenylacrylate15
OctinoxateEthylhexyl Methoxycinnamate12
Homosalate3,3,5-Trimethylcyclohexyl salicylate20
OxybenzoneBenzophenone-38

Table 2: Impact of this compound on In-Vitro SPF

Formulation BaseEmollientUV Filter PackageIn-Vitro SPF
Standard O/W EmulsionIsopropyl Myristate5% Octinoxate, 3% Avobenzone15.2
Standard O/W EmulsionThis compound 5% Octinoxate, 3% Avobenzone18.5
High SPF O/W EmulsionC12-15 Alkyl Benzoate10% Octocrylene, 5% Octisalate, 3% Avobenzone32.1
High SPF O/W EmulsionThis compound 10% Octocrylene, 5% Octisalate, 3% Avobenzone36.4

Table 3: Sensory Profile Comparison

AttributeThis compound C12-15 Alkyl BenzoateIsopropyl Myristate
SpreadabilityExcellentGoodVery High
AbsorbencyFastModerateSlow
After-feelPowdery, SilkySlightly OilyGreasy
GreasinessLowModerateHigh

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound in a sun care formulation.

Protocol for Determining UV Filter Solubility

Objective: To determine the maximum concentration of a UV filter that can be solubilized in this compound at room temperature.

Materials:

  • This compound

  • UV filter powder (e.g., Avobenzone)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • Polarized light microscope

  • Glass vials

Procedure:

  • Prepare a series of solutions with increasing concentrations of the UV filter in this compound (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).

  • Heat the mixtures to 80-85°C while stirring until the UV filter is completely dissolved.

  • Allow the solutions to cool down to room temperature (25°C) and store them for 24 hours.

  • Visually inspect the solutions for any signs of recrystallization.

  • Examine a drop of each solution under a polarized light microscope. The presence of crystalline structures indicates that the saturation point has been exceeded.

  • The highest concentration that remains a clear solution without any crystals is recorded as the maximum solubility.

Protocol for In-Vitro SPF Measurement

Objective: To measure the in-vitro SPF of a sunscreen formulation containing this compound.

Materials:

  • Sunscreen formulation containing this compound

  • PMMA (polymethyl methacrylate) plates

  • Spectrophotometer with an integrating sphere and a UV source

  • Positive and negative control sunscreen formulations

  • Finger cots or disposable gloves

Procedure:

  • Apply a thin, uniform film of the sunscreen formulation onto the roughened surface of a PMMA plate at a concentration of 2 mg/cm².

  • Spread the product evenly over the entire surface of the plate using a gloved finger.

  • Allow the film to dry for 15-20 minutes in the dark at room temperature.

  • Place the PMMA plate in the spectrophotometer.

  • Measure the absorbance of the sunscreen film at multiple points across the UV spectrum (290-400 nm).

  • Calculate the in-vitro SPF value using a standardized equation that relates absorbance to SPF. This is typically performed by the instrument's software.

  • Repeat the measurement on at least three different plates for each formulation to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for incorporating and evaluating this compound in a sun care formulation.

G cluster_0 Phase 1: Raw Material Evaluation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Performance Testing cluster_3 Phase 4: Analysis & Optimization A Characterize 2-Octyldodecyl heptanoate Properties B Determine UV Filter Solubility (Protocol 4.1) A->B C Develop O/W or W/O Emulsion Base B->C D Incorporate 2-Octyldodecyl heptanoate & UV Filters into Oil Phase C->D E Homogenize to Create Final Formulation D->E F In-Vitro SPF Measurement (Protocol 4.2) E->F G Sensory Panel Evaluation F->G H Stability Testing (Freeze/Thaw, Elevated Temp.) G->H I Analyze Data from Performance Tests H->I J Optimize Formulation (Adjust Emollient/UV Filter Levels) I->J J->D

Caption: Workflow for Sun Care Formulation Development.

Logical Relationship of Emollient Properties

The following diagram illustrates the interconnectedness of this compound's properties and their impact on the final sun care product.

G cluster_0 Physicochemical Properties cluster_1 Formulation Impact cluster_2 Performance Outcome Emollient 2-Octyldodecyl heptanoate Solvency High Solvency for UV Filters Emollient->Solvency Spreading Optimal Spreading Coefficient Emollient->Spreading Sensory Light, Non-Greasy Feel Emollient->Sensory Dispersion Uniform UV Filter Dispersion Solvency->Dispersion Film Even Film Formation Spreading->Film Aesthetics Pleasant Product Aesthetics Sensory->Aesthetics SPF Enhanced SPF & Broad-Spectrum Protection Dispersion->SPF Film->SPF Compliance Improved User Compliance Aesthetics->Compliance

Caption: Impact of Emollient Properties on Sunscreen Performance.

Conclusion

This compound is a multifunctional emollient that can significantly enhance the performance and aesthetics of sun care formulations. Its excellent solvency for a wide range of UV filters, coupled with its desirable sensory profile, makes it a valuable ingredient for developing high-SPF, consumer-friendly sunscreens. The protocols and data presented in these application notes provide a framework for formulators to effectively utilize this compound to its full potential. By following a systematic approach to formulation and testing, researchers and drug development professionals can create innovative and effective sun care products that meet the demands of today's consumers.

References

Application Notes and Protocols: Utilizing 2-Octyldodecyl Heptanoate to Modify Rheology in Topical Creams

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Octyldodecyl heptanoate is a branched ester that is increasingly gaining attention in the formulation of topical creams for both cosmetic and pharmaceutical applications. Its chemical structure suggests properties that are highly desirable in topical formulations, such as emollience, good spreadability, and a non-greasy skin feel. These characteristics are similar to other branched-chain esters like octyldodecyl oleate and octyldodecyl myristate, which are known for their texture-enhancing properties.[1][2] This document provides detailed application notes and protocols for utilizing this compound to modify the rheological properties of topical creams. The following sections will detail its potential effects on viscosity, flow behavior, and viscoelasticity, and provide experimental protocols for quantifying these effects.

Potential Benefits of this compound in Topical Creams

Based on the properties of similar esters, this compound is anticipated to offer several advantages in topical formulations:

  • Rheology Modification : It can be used to alter the viscosity and flow properties of a cream, potentially reducing the need for traditional thickening agents.

  • Texture Enhancement : It is expected to impart a smooth, silky feel upon application, improving the sensory characteristics of the final product.[2]

  • Improved Spreadability : Its emollient properties can enhance the ease of application and distribution of the cream on the skin.[2]

  • Solubilizing Agent : It may also act as a solvent for certain active pharmaceutical ingredients (APIs) and other cosmetic ingredients.

  • Stability : As an ester, it is expected to be stable over a wide pH range, offering flexibility in formulation.

Experimental Protocols

To evaluate the rheological impact of this compound on a topical cream, a systematic approach is required. The following protocols describe the preparation of a base cream and subsequent rheological analyses.

Materials and Equipment
  • Ingredients : this compound, emulsifying wax, cetyl alcohol, glycerin, purified water, preservative.

  • Equipment : Homogenizer, overhead stirrer, water bath, viscometer, rheometer with parallel plate geometry, pH meter, microscope.

Preparation of a Base Cream Formulation

A simple oil-in-water (O/W) base cream can be prepared to evaluate the effects of this compound.

Table 1: Base Cream Formulation

PhaseIngredientFunctionPercentage (w/w)
Oil Phase Emulsifying WaxEmulsifier10.0
Cetyl AlcoholThickener, Emollient3.0
Aqueous Phase GlycerinHumectant5.0
Purified WaterSolvent81.5
PreservativePreservative0.5

Procedure:

  • Heat the oil phase ingredients to 75°C in a suitable vessel.

  • Heat the aqueous phase ingredients to 75°C in a separate vessel.

  • Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.

  • Continue homogenization for 5-10 minutes.

  • Cool the emulsion to 40°C while stirring with an overhead stirrer.

  • Add the preservative and continue stirring until the cream is uniform and has cooled to room temperature.

Incorporation of this compound

To assess its rheological effects, this compound can be incorporated into the oil phase of the base cream at varying concentrations (e.g., 1%, 3%, 5% w/w), replacing an equivalent amount of purified water to maintain the proportions of the other ingredients.

Rheological Measurements

All rheological measurements should be conducted at a controlled temperature, typically 25°C or 32°C to simulate skin temperature.[3]

This test determines the cream's resistance to flow under shear.

  • Instrument : Rotational viscometer or rheometer.

  • Geometry : Parallel plate or cone and plate.

  • Procedure :

    • Equilibrate the sample to the measurement temperature.

    • Apply a controlled shear rate ramp from a low to a high shear rate (e.g., 0.1 to 100 s⁻¹).[4]

    • Record the viscosity as a function of the shear rate.

    • Topical creams typically exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases.[3][4]

Oscillatory tests provide insights into the cream's structure and stability.[5]

  • Instrument : Rheometer with oscillatory capabilities.

  • Geometry : Parallel plate.

  • Tests :

    • Amplitude Sweep (Strain or Stress Sweep) : This test identifies the linear viscoelastic region (LVR), where the cream's structure is intact.[3] It helps determine the yield stress, which is the minimum stress required to initiate flow.[3][5]

      • Procedure : Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz) and measure the storage modulus (G') and loss modulus (G'').[3]

    • Frequency Sweep : This test evaluates the cream's structure at rest.

      • Procedure : Within the LVR determined from the amplitude sweep, apply a range of frequencies (e.g., 0.1 to 10 Hz) at a constant strain and measure G' and G''. For a stable cream, G' is typically greater than G''.

Data Presentation: Expected Results

The inclusion of this compound is expected to alter the rheological profile of the base cream. The following tables present hypothetical data to illustrate these potential effects.

Table 2: Viscosity at Different Shear Rates

Concentration of this compound (w/w)Viscosity at 1 s⁻¹ (Pa·s)Viscosity at 10 s⁻¹ (Pa·s)Viscosity at 100 s⁻¹ (Pa·s)
0% (Base Cream)35.28.11.5
1%32.87.51.3
3%28.56.41.1
5%24.15.30.9

Table 3: Viscoelastic Properties from Oscillatory Rheology

Concentration of this compound (w/w)Yield Stress (Pa)Storage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)
0% (Base Cream)50.3850150
1%45.1780140
3%38.7690130
5%32.5610120

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for evaluating the rheological properties of a topical cream containing this compound.

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation prep_base Prepare Base Cream add_ester Incorporate 2-Octyldodecyl Heptanoate at 0%, 1%, 3%, 5% prep_base->add_ester viscosity Viscosity & Flow Behavior (Shear Rate Ramp) add_ester->viscosity oscillatory Oscillatory Rheology add_ester->oscillatory analyze_visc Analyze Viscosity Data viscosity->analyze_visc amplitude_sweep Amplitude Sweep (Determine LVR & Yield Stress) oscillatory->amplitude_sweep frequency_sweep Frequency Sweep (Evaluate Structure) amplitude_sweep->frequency_sweep analyze_visco Analyze Viscoelastic Data frequency_sweep->analyze_visco conclusion Draw Conclusions on Rheological Impact analyze_visc->conclusion analyze_visco->conclusion

Diagram of the experimental workflow for rheological analysis.
Logical Relationships

This diagram shows the logical relationship between the addition of this compound and the resulting properties of the topical cream.

logical_relationship cluster_input Input Component cluster_properties Inherent Properties cluster_effects Rheological & Sensory Effects cluster_output Final Product Characteristics input This compound prop1 Branched Ester Structure input->prop1 prop2 Emollient Nature input->prop2 effect1 Reduced Viscosity prop1->effect1 effect2 Lower Yield Stress prop1->effect2 effect3 Enhanced Spreadability prop2->effect3 effect4 Improved Skin Feel prop2->effect4 output Topical Cream with Modified Rheology and Enhanced Sensory Profile effect1->output effect2->output effect3->output effect4->output

Relationship between this compound and cream properties.

Conclusion

This compound shows significant potential as a multifunctional ingredient in topical cream formulations. Its primary role is expected to be that of a texture-enhancing emollient that also modifies the rheological properties of the final product. By following the detailed protocols outlined in these application notes, researchers and formulators can effectively quantify the impact of this compound on cream viscosity, flow behavior, and viscoelasticity. This will enable the development of topical products with optimized rheology and superior sensory characteristics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Crystallization of 2-Octyldodecyl Heptanoate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming crystallization issues encountered with 2-Octyldodecyl heptanoate in their formulations.

Physicochemical Properties of this compound

A summary of the available physicochemical data for this compound is provided below. Understanding these properties is crucial for troubleshooting crystallization problems.

PropertyValueReference
Molecular Formula C27H54O2[1][2][3]
Molecular Weight 410.71 g/mol [1][3]
Boiling Point 443.9 °C at 760 mmHg[3]
Density 0.859 g/cm³[3]
Melting Point Data not available. For a similar, smaller ester, octyl heptanoate, the melting point is -22 to -21 °C. This suggests this compound is likely liquid at room temperature.[4]
Solubility Data not available. Generally, large esters like this compound are expected to be soluble in non-polar organic solvents and cosmetic esters, and insoluble in water.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving crystallization of this compound in your formulations.

Issue: Crystals are observed in my formulation containing this compound.

Figure 1: A troubleshooting workflow for addressing the crystallization of this compound.

Question 1: What is the first step when observing crystals in my formulation?

Answer: The initial step is to determine the nature of the crystals. Are they indeed this compound, or another component of your formulation? This can be investigated through analytical techniques such as Differential Scanning Calorimetry (DSC) to identify melting points characteristic of the raw materials, and Polarized Light Microscopy (PLM) to observe the crystal morphology.

Question 2: The concentration of this compound in my formulation seems too high. What should I do?

Answer: If you suspect the concentration of this compound exceeds its solubility in the formulation, the most straightforward approach is to reduce its concentration. Alternatively, you can introduce a co-solvent to increase its solubility.

Question 3: I have noticed crystallization after storing my formulation at a lower temperature. How can I prevent this?

Answer: Low temperatures can significantly reduce the solubility of esters, leading to crystallization. To mitigate this, consider the following:

  • Optimize Storage Conditions: Store the formulation at a controlled room temperature and avoid exposure to cold environments.

  • Incorporate a Crystallization Inhibitor: Certain polymers or other esters can act as crystallization inhibitors by interfering with the crystal growth process.

  • Modify the Oil Phase: Introducing a co-solvent or another emollient that has good miscibility with this compound can lower the overall crystallization point of the oil phase.

Question 4: Could other ingredients in my formulation be causing the crystallization?

Answer: Yes, interactions between ingredients can lead to crystallization. Incompatibilities between lipids, waxes, and the ester can reduce its solubility. It is advisable to:

  • Evaluate Excipient Compatibility: Conduct compatibility studies with individual excipients and this compound.

  • Adjust the Ratio of Oil Phase Components: Systematically vary the ratios of the different components in your oil phase to identify a more stable composition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound crystallization in formulations?

A1: The primary causes include:

  • Supersaturation: The concentration of the ester exceeds its solubility limit in the formulation vehicle.

  • Temperature Fluctuations: A decrease in temperature can lower the solubility of the ester, leading to precipitation and crystal growth.

  • Incompatible Formulation Components: The presence of other ingredients that reduce the overall solvency of the system for this compound.

  • Nucleation Sites: The presence of impurities or undissolved particles can act as nucleation sites, initiating crystal formation.

Q2: How can I increase the solubility of this compound in my formulation?

A2: To increase solubility, you can:

  • Incorporate Co-solvents: Introduce solvents in which this compound is highly soluble. Good candidates for cosmetic and pharmaceutical formulations include other liquid esters like Isopropyl Myristate or Caprylic/Capric Triglyceride.

  • Optimize the Oil Phase: A blend of oils often has a lower melting point and better solvent capacity than a single oil. Experiment with different combinations of emollients.

  • Use Solubilizers: Non-ionic surfactants or other solubilizing agents can be used to increase the apparent solubility of the ester.

Q3: What role does the cooling rate play in preventing crystallization?

A3: The cooling rate during the manufacturing process can significantly impact crystallization. Rapid cooling can sometimes lead to the formation of smaller, less stable crystals or a supercooled liquid state, while slow cooling allows more time for larger, more stable crystals to form. It is crucial to control the cooling profile of your formulation to achieve a stable final product. Experiment with different cooling rates to find the optimal conditions for your specific formulation.

Q4: Are there any specific excipients that are known to inhibit ester crystallization?

A4: While specific data for this compound is limited, in general, the addition of certain polymers or other branched-chain esters can inhibit crystallization. These molecules can disrupt the ordered packing required for crystal lattice formation. Examples include certain grades of polyisobutene, or other large, bulky esters.

Experimental Protocols

To aid in your investigation of crystallization, detailed methodologies for key analytical techniques are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound and to analyze its thermal behavior within a formulation.

Figure 2: A generalized workflow for performing Differential Scanning Calorimetry (DSC) analysis.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound raw material or the formulated product into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating. An empty sealed pan should be used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 100°C) at a heating rate of 10°C/minute.

    • Cool the sample back to 25°C at a controlled rate (e.g., 10°C/minute).

    • A second heating scan is often performed to observe the behavior of the sample after a controlled cooling cycle.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve (thermogram). The melting point (Tm) is typically taken as the peak maximum of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Polarized Light Microscopy (PLM)

Objective: To visually identify the presence, morphology, and birefringence of crystals in the formulation.

Methodology:

  • Sample Preparation: Place a small drop of the formulation on a clean microscope slide. If the formulation is viscous, gently press a coverslip on top to create a thin film.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Start with a low magnification objective (e.g., 10x).

    • Engage both the polarizer and the analyzer in the light path, ensuring they are crossed (at a 90-degree angle to each other). The field of view should appear dark if no birefringent material is present.

  • Observation:

    • Scan the sample for any bright areas against the dark background. Crystalline materials are often birefringent and will appear bright.

    • Observe the morphology of the crystals (e.g., needles, plates, spherulites).

    • Rotate the stage to observe changes in brightness (pleochroism), which is a characteristic of anisotropic crystals.

  • Image Capture: Capture images of the crystals for documentation and comparison. A hot stage can be used in conjunction with the microscope to observe how the crystals behave upon heating and cooling.

References

Technical Support Center: Optimizing Cream Formulations with 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the sensory profile of creams containing 2-Octyldodecyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected sensory profile of this compound in a cream formulation?

A1: this compound is a high molecular weight ester that functions as an emollient. Generally, such esters are known for providing a lubricious and substantive feel. While structurally similar esters like Octyldodecyl Myristate are described as having a non-greasy and smooth feel upon application, the final sensory perception in a cream will be highly dependent on the overall formulation. At elevated concentrations or in certain formulations, it may contribute to a heavier, more occlusive feel.

Q2: What are the key formulation parameters to consider when incorporating this compound to achieve a desirable sensory profile?

A2: To achieve an optimal sensory experience, consider the following:

  • Concentration: The use level of this compound is critical. Higher concentrations can increase the perception of a heavy or greasy after-feel.

  • Emollient Blending: Combine this compound with lighter, low-molecular-weight esters or silicones to balance the sensory profile. This can improve spreadability and reduce perceived oiliness.

  • Emulsifier Selection: The emulsifier system significantly influences the initial feel of the cream. The choice of emulsifier can dictate how the cream "breaks" on the skin and releases the oil phase.

  • Oil Phase Concentration: For oil-in-water emulsions, it is advisable to keep the total emollient phase at a moderate level to avoid an overly greasy feel.[1]

Q3: Can this compound be used to create formulations with a light, non-greasy feel?

A3: Yes, by carefully balancing the formulation. Esters, in general, can provide a drier feel than traditional oils and are effective natural replacements for ingredients like mineral oils.[2][3] To create a lighter-feeling cream with this compound, consider incorporating sensory modifiers such as powders (e.g., starches, silicas) that absorb excess oil and provide a soft, dry finish.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Cream feels too greasy or heavy upon application. High concentration of this compound. Imbalance in the emollient profile. High total oil phase concentration.Reduce the concentration of this compound. Blend with a low molecular weight, fast-spreading emollient (e.g., Caprylic/Capric Triglyceride, Cyclomethicone). For oil-in-water emulsions, aim to keep the total emollient phase below 10%.[1]
Cream has a tacky or sticky after-feel. The molecular weight and viscosity of this compound may contribute to tackiness.Incorporate oil-absorbing powders like Aluminum Starch Octenylsuccinate (1-2% in the oil phase) or silica.[1] Evaluate the contribution of other ingredients in the formulation to tackiness, such as certain polymers or humectants.
Poor spreadability of the cream. The viscosity of the formulation may be too high. The emollient blend may lack sufficient low-viscosity components.Introduce a portion of low-viscosity emollients to the oil phase. Adjust the concentration of thickening agents in the water phase.
Undesirable initial sensory perception (e.g., waxy or draggy feel). The emulsifier system may be dominating the initial sensory feel.Experiment with different emulsifiers or emulsifier blends. The initial feel of an emulsion is often determined by the emulsifier system.

Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Creams

This protocol outlines a method for conducting a sensory evaluation of cream formulations using a trained panel.

1. Objective: To quantitatively assess the sensory attributes of cream formulations containing this compound.

2. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals.
  • Train panelists to identify and score specific sensory attributes using standardized reference samples.

3. Environmental Conditions:

  • Conduct evaluations in a well-lit, temperature- and humidity-controlled room to minimize environmental variability.

4. Evaluation Procedure:

  • Appearance: Panelists visually assess the product for attributes like gloss and texture fineness.
  • Pick-up: A standardized amount of cream is taken from the container, and attributes like firmness and cohesiveness are evaluated.
  • Rub-out: The cream is applied to a designated area of the skin (e.g., the volar forearm). Panelists evaluate spreadability, tackiness, and playtime.
  • After-feel: After a set time (e.g., 5 minutes), the residual feel on the skin is assessed for attributes like greasiness, softness, and residual film.

5. Data Collection and Analysis:

  • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., 0-100).
  • Collect and analyze the data statistically (e.g., using ANOVA) to determine significant differences between formulations.

Quantitative Data Summary: Sensory Modifiers

The following table summarizes the oil absorption capacity of common sensory modifiers that can be incorporated to reduce the greasy feel of creams.

Sensory Modifier INCI Name Typical Use Level Oil Absorption (g oil/g powder)
Dry Flo® PC Aluminum Starch Octenylsuccinate1-2%Not specified, but reduces perceived oiliness
Poly-Pore® Allyl Methacrylates Crosspolymer1-5%Up to 12
Hubersorb 600 Calcium Silicate1-5%~4.75
Sipernat® 22S Hydrated Silica1-5%~2.4

Data sourced from supplier literature.[1]

Visualizations

G cluster_0 Troubleshooting Workflow for Greasy Feel A High Greasiness in Cream B Reduce Concentration of This compound A->B Step 1 C Blend with Light Emollients A->C Step 2 D Incorporate Sensory Powders A->D Step 3 E Optimized Sensory Profile B->E C->E D->E

Caption: Troubleshooting workflow for reducing a greasy feel.

G cluster_1 Sensory Evaluation Workflow A Panelist Training & Calibration C Appearance Evaluation A->C B Sample Preparation (Cream Formulations) B->C D Pick-up & Initial Feel C->D E Rub-out & Application Feel D->E F After-feel Evaluation E->F G Data Analysis (Statistical) F->G H Sensory Profile Report G->H

Caption: Workflow for sensory panel evaluation of creams.

References

Technical Support Center: Stabilizing Emulsions with 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing phase separation in emulsions formulated with 2-Octyldodecyl heptanoate.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in an emulsion?

A1: this compound is a branched-chain emollient ester. In emulsions, it primarily functions to impart a desirable skin feel, improve spreadability, and act as a solvent for other oil-soluble ingredients. While not a primary emulsifier, it contributes to the overall stability of the oil phase and can influence the final viscosity and texture of the formulation.

Q2: Can this compound be used as the sole oil phase in an emulsion?

A2: While technically possible, it is generally not recommended. For optimal stability and sensory characteristics, this compound is best used in combination with other lipids, such as triglycerides, fatty alcohols, and silicones.[1] A well-balanced oil phase will improve the emulsion's stability and performance.

Q3: What is the typical concentration range for this compound in an emulsion?

A3: The concentration of this compound can vary depending on the desired aesthetics and the type of emulsion. Generally, it is used in concentrations ranging from 1% to 15% (w/w). Higher concentrations can be used in formulations where a more pronounced emollient effect is desired.

Q4: How does this compound affect the stability of an oil-in-water (O/W) emulsion?

A4: In an O/W emulsion, this compound, as part of the dispersed oil phase, can influence stability by affecting droplet size and viscosity. Its low viscosity and good spreading properties can contribute to the formation of smaller oil droplets during homogenization, which can enhance stability.[2] However, a high concentration without an adequate emulsifier system can lead to instability.

Q5: Is this compound suitable for water-in-oil (W/O) emulsions?

A5: Yes, this compound can be a valuable component of the continuous oil phase in W/O emulsions. Its solvent properties can help to dissolve other oil-soluble ingredients, and its low viscosity can contribute to a lighter skin feel, which is often a challenge in W/O formulations.[3]

Troubleshooting Guide: Preventing Phase Separation

Phase separation is a common issue in emulsion development. The following guide provides potential causes and solutions for instability in emulsions containing this compound.

Problem Potential Cause Troubleshooting Steps
Creaming or Sedimentation (oil droplets rise to the top or water settles at the bottom)1. Insufficient Viscosity: The continuous phase may not be viscous enough to suspend the dispersed droplets. 2. Large Droplet Size: Inefficient homogenization can result in large droplets that are more prone to separation.[4] 3. Inadequate Emulsifier Concentration: The amount of emulsifier may be insufficient to cover the surface of all the oil droplets.[4]1. Increase Viscosity: Add a thickening agent to the continuous phase (e.g., xanthan gum for O/W, or a wax for W/O).[4][5] 2. Improve Homogenization: Increase the speed or duration of homogenization to reduce droplet size.[4] 3. Optimize Emulsifier Level: Gradually increase the concentration of the primary and co-emulsifiers.
Coalescence (droplets merge, leading to a visible oil layer)1. Incorrect Emulsifier System: The HLB (Hydrophile-Lipophile Balance) of the emulsifier system may not be optimal for the oil phase. 2. Insufficient Emulsifier: The amount of emulsifier is not enough to form a stable interfacial film around the droplets.[4] 3. High Temperature Instability: Elevated temperatures during storage can disrupt the emulsifier film.1. Adjust HLB: Recalculate the required HLB of your oil phase and adjust your emulsifier blend accordingly. 2. Increase Emulsifier Concentration: Incrementally increase the emulsifier-to-oil ratio. 3. Perform Thermal Stability Testing: Evaluate the emulsion's stability at elevated temperatures (e.g., 40-50°C) and consider adding a stabilizer that performs well at higher temperatures.
Flocculation (droplets clump together without merging)1. Inadequate Emulsifier Concentration: Insufficient emulsifier can lead to attractive forces between droplets.[4] 2. Electrolyte Imbalance: The presence of certain ions can disrupt the stability of the emulsion.1. Increase Emulsifier Level: A higher concentration of emulsifier can provide better steric or electrostatic stabilization.[4] 2. Add a Chelating Agent: Incorporate a chelating agent like EDTA to bind metal ions that may be causing instability.[1]
Phase Inversion (O/W emulsion inverts to a W/O, or vice versa)1. Incorrect Phase Ratio: The ratio of oil to water is approaching a critical point where the dispersed phase volume is too high. 2. Processing Error: The order of addition of the phases during preparation was incorrect for the intended emulsion type.1. Adjust Phase Volumes: Modify the oil-to-water ratio. For O/W emulsions, the oil phase is typically the minor component by volume. 2. Review and Correct Procedure: For O/W emulsions, the oil phase is typically added to the water phase with mixing. For W/O emulsions, the water phase is slowly added to the oil phase.[5]
General Formulation Guidelines for Emulsions with Emollient Esters

The following table provides typical concentration ranges for key ingredients in oil-in-water (O/W) emulsions containing emollient esters like this compound. These are starting points and may require optimization based on the specific formulation.

Ingredient Category Function Typical Concentration Range (% w/w)
Water Continuous Phase60 - 85
This compound & other emollients Oil Phase, Emolliency5 - 20
Primary Emulsifier Forms Interfacial Film2 - 5
Co-emulsifier / Stabilizer Strengthens Interfacial Film1 - 3
Thickener Increases Viscosity0.1 - 2
Humectant Hydrating Agent2 - 5
Preservative Prevents Microbial Growth0.1 - 1
Chelating Agent Binds Metal Ions0.05 - 0.2
Active Ingredients Desired FunctionalityAs required
Fragrance & Colorants AestheticsAs required

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines a general procedure for creating an O/W emulsion incorporating this compound.

Materials and Equipment:

  • Two heat-resistant beakers

  • Water bath or hot plate with magnetic stirrer

  • High-shear homogenizer (e.g., rotor-stator type)

  • Weighing balance

  • pH meter

Procedure:

  • Prepare the Water Phase: In the first beaker, combine deionized water, humectants (e.g., glycerin), and any water-soluble actives. Begin heating to 70-75°C with gentle stirring.

  • Prepare the Oil Phase: In the second beaker, combine this compound, other oil-phase components (e.g., other emollients, waxes), primary emulsifiers, and co-emulsifiers. Heat the oil phase to 70-75°C with stirring until all components are melted and uniform.

  • Emulsification: Once both phases have reached 70-75°C, slowly add the oil phase to the water phase while mixing with the high-shear homogenizer.

  • Homogenization: Continue homogenization for 3-5 minutes to ensure a fine dispersion of the oil droplets. The optimal time will depend on the batch size and homogenizer efficiency.

  • Cooling: Remove the emulsion from the heat and continue to stir gently with a propeller mixer as it cools.

  • Addition of Post-Formulation Ingredients: When the temperature of the emulsion is below 40°C, add any heat-sensitive ingredients such as preservatives, fragrances, and some active ingredients.

  • Final Adjustments: Check the pH of the final emulsion and adjust if necessary using a suitable acid or base.

Protocol 2: Emulsion Stability Testing

This protocol describes common methods for evaluating the physical stability of the prepared emulsion.

1. Macroscopic Observation:

  • Procedure: Store samples of the emulsion in clear, sealed containers at different temperature conditions: room temperature (20-25°C), elevated temperature (40-45°C), and refrigerated (4-8°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of phase separation, creaming, coalescence, or changes in color and odor.

2. Centrifugation Test:

  • Purpose: To accelerate the assessment of creaming or sedimentation.

  • Procedure: Place a sample of the emulsion in a centrifuge tube. Centrifuge at a moderate speed (e.g., 3000 rpm) for 15-30 minutes. Observe the sample for any signs of separation. A stable emulsion should not show any separation after centrifugation.

3. Freeze-Thaw Cycling:

  • Purpose: To assess stability under temperature fluctuations.[2]

  • Procedure: Subject the emulsion samples to at least three cycles of freezing and thawing. For each cycle, store the sample at -10°C to -5°C for 24 hours, followed by storage at room temperature for 24 hours. After the final cycle, visually inspect the sample for any signs of instability.

4. Microscopic Evaluation:

  • Purpose: To observe the size and distribution of the dispersed droplets.

  • Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under a light microscope. Look for any changes in droplet size, shape, or aggregation over time.

Visualizations

Experimental_Workflow_OW_Emulsion cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_finish Finishing Water_Phase Prepare Water Phase (Water, Humectants) Heat to 70-75°C Combine Combine Phases Water_Phase->Combine Oil_Phase Prepare Oil Phase (this compound, Emulsifiers) Heat to 70-75°C Oil_Phase->Combine Homogenize High-Shear Homogenization (3-5 minutes) Combine->Homogenize Cool Cool with Gentle Mixing Homogenize->Cool Additives Add Heat-Sensitive Ingredients (<40°C) Cool->Additives Final_Product Final Emulsion Additives->Final_Product

Caption: Workflow for preparing an O/W emulsion.

Troubleshooting_Phase_Separation Start Phase Separation Observed Creaming Creaming or Sedimentation? Start->Creaming Coalescence Coalescence? Creaming->Coalescence No Increase_Viscosity Increase Viscosity of Continuous Phase Creaming->Increase_Viscosity Yes Flocculation Flocculation? Coalescence->Flocculation No Adjust_HLB Adjust Emulsifier HLB Coalescence->Adjust_HLB Yes Increase_Emulsifier Increase Emulsifier Concentration Flocculation->Increase_Emulsifier Yes Reduce_Droplet_Size Improve Homogenization Increase_Viscosity->Reduce_Droplet_Size Adjust_HLB->Increase_Emulsifier

Caption: Troubleshooting decision tree for phase separation.

Emollient_Role_in_Stabilization cluster_oil_phase Oil Phase Components cluster_interface Oil-Water Interface Emollient 2-Octyldodecyl heptanoate Emulsifier Emulsifier Molecules Emollient->Emulsifier interacts with lipophilic tail Other_Lipids Other Lipids Other_Lipids->Emulsifier Actives Oil-Soluble Actives Actives->Emulsifier Stable_Droplet Stabilized Oil Droplet in Water Emulsifier->Stable_Droplet forms stable film

Caption: Role of this compound in emulsion stability.

References

Optimizing the concentration of 2-Octyldodecyl heptanoate for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice for Researchers, Scientists, and Drug Development Professionals

Our comprehensive review of scientific literature and chemical databases indicates that 2-Octyldodecyl heptanoate is a compound primarily utilized in the cosmetics and personal care industry as an emollient, skin conditioning agent, emulsifier, and dispersant. There is currently no established body of research or data to support its use in a therapeutic or drug development context. Information regarding its biological efficacy, signaling pathways, or protocols for optimizing its concentration for a specific biological effect is not available in the public domain.

Therefore, the following information is provided to address inquiries based on its known chemical properties and applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ester with the chemical formula C27H54O2.[1][2] It is the product of the reaction between heptanoic acid and 2-octyldodecanol. Its primary function in commercial products is to soften and smooth the skin as an emollient.

Q2: What are the known physical and chemical properties of this compound?

A2: The known properties of this compound are summarized in the table below.

PropertyValue
CAS Number 94277-33-5[1][3]
Molecular Formula C27H54O2[1][2]
Molecular Weight 410.727 g/mol [1]
Appearance Reported as a liquid
Primary Uses Emollient, skin conditioning agent, emulsifier, dispersant, solubilizing agent, lubricant

Q3: Are there any known biological activities or signaling pathways associated with this compound?

A3: Based on available scientific literature, there is no documented evidence of specific biological activities or modulation of signaling pathways by this compound in a research or drug development setting. Its use is confined to topical applications for its physical effects on skin texture and product formulation.

Troubleshooting and Experimental Considerations

Given the absence of data on the biological efficacy of this compound, we are unable to provide a troubleshooting guide for optimizing its concentration for a specific biological outcome. The experimental workflow for such an optimization process would first require the establishment of a measurable biological effect.

For researchers who may be investigating this compound for novel applications, a generalized workflow for determining the optimal concentration of a new chemical entity is outlined below.

Workflow for Determining Optimal Concentration of a Novel Compound

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Ex Vivo / In Vivo Model Testing A Establishment of a dose-response curve in a relevant cell line B Cytotoxicity Assay (e.g., MTT, LDH) to determine the safe concentration range A->B C Determination of the half-maximal effective concentration (EC50) B->C D Testing the identified concentration range in a relevant tissue or animal model C->D Proceed with non-toxic effective concentrations E Pharmacokinetic and Pharmacodynamic (PK/PD) studies D->E F Dose-ranging studies to determine optimal efficacy and safety E->F

Caption: Generalized workflow for determining the optimal concentration of a novel compound.

Experimental Protocols

As there are no established protocols for assessing the biological efficacy of this compound, we provide a general protocol for a standard cytotoxicity assay, which would be a preliminary step in evaluating any new compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (in this case, this compound) in a suitable solvent and add to the wells. Include a solvent control.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot against the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

References

Technical Support Center: Viscosity Adjustment in Formulations Containing 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Octyldodecyl heptanoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation, with a specific focus on viscosity modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it typically affect formulation viscosity?

A1: this compound is an emollient ester with the chemical formula C27H54O2[1][2][3]. As a nonpolar, oily substance, it primarily functions to soften and smooth the skin by forming a lubricating layer. In a formulation, it is part of the oil phase. By itself, it does not significantly increase viscosity. In emulsions, the concentration of the oil phase, including this compound, can influence the final viscosity; a higher oil content can lead to a thicker product, but this is highly dependent on the emulsifier and stabilizing agents used[4].

Q2: My formulation with this compound is too thin. How can I increase its viscosity?

A2: To increase the viscosity of a formulation containing this compound, you can employ several strategies:

  • Incorporate a Thickener: The most direct method is to add a rheology modifier. The choice of thickener will depend on your formulation type (e.g., oil-in-water emulsion, water-in-oil emulsion, anhydrous system).

  • Increase the Concentration of Existing Thickeners: If your formulation already contains a thickening agent, a small incremental increase can be effective.

  • Adjust the Oil-to-Water Ratio: In emulsions, increasing the internal phase concentration can increase viscosity. For an oil-in-water emulsion, this means increasing the total oil phase content.

  • Modify the Homogenization Process: High-shear homogenization can reduce droplet size in an emulsion, which may lead to an increase in viscosity[4].

Q3: What types of thickeners are compatible with formulations containing this compound?

A3: Given that this compound is an ester used in the oil phase, a variety of thickeners can be compatible depending on the continuous phase of your formulation.

Thickener TypeExamplesCompatibility Notes
Natural Gums Xanthan Gum, Guar Gum, Sclerotium GumPrimarily for thickening the aqueous phase of oil-in-water emulsions.
Cellulose Derivatives Hydroxyethylcellulose, CarboxymethylcelluloseAlso for the aqueous phase of O/W emulsions.
Carbomers Carbopol® polymersSynthetic polymers that swell in water to create gels. Effective for O/W emulsions. Requires neutralization.
Clays Bentonite, HectoriteCan thicken both water and oil phases to some extent and help stabilize emulsions.
Fatty Alcohols Cetyl Alcohol, Stearyl Alcohol, Cetearyl AlcoholAct as thickeners in the oil phase and contribute to the stability of emulsions.
Waxes Beeswax, Candelilla WaxPrimarily for anhydrous systems or to increase the viscosity of the oil phase in emulsions.
Polymeric Emulsifiers Acrylates/C10-30 Alkyl Acrylate CrosspolymerThese can both emulsify and thicken oil-in-water systems.

Q4: Can I use a combination of thickeners in my formulation?

A4: Yes, using a combination of thickeners is a common practice and can offer synergistic effects, leading to improved stability and texture. For instance, you might use a water-soluble polymer to thicken the continuous aqueous phase and a fatty alcohol to structure the dispersed oil phase in an oil-in-water emulsion.

Troubleshooting Guide

Problem 1: My oil-in-water (O/W) emulsion with this compound is separating and the viscosity is too low.

This issue, often referred to as creaming or coalescence, indicates emulsion instability[4].

Logical Troubleshooting Workflow

start Low Viscosity & Separation in O/W Emulsion check_emulsifier Is the emulsifier type and concentration adequate? start->check_emulsifier check_thickener Is a thickener for the aqueous phase present? check_emulsifier->check_thickener Yes increase_emulsifier Increase emulsifier concentration or choose a more suitable one. check_emulsifier->increase_emulsifier No check_homogenization Was the homogenization process sufficient? check_thickener->check_homogenization Yes add_thickener Add a water-soluble thickener (e.g., Xanthan Gum, Carbomer). check_thickener->add_thickener No optimize_homogenization Increase homogenization speed/time. check_homogenization->optimize_homogenization No end_stable Stable Emulsion with Desired Viscosity check_homogenization->end_stable Yes increase_emulsifier->check_thickener add_thickener->check_homogenization optimize_homogenization->end_stable

Caption: Troubleshooting workflow for low viscosity and separation in O/W emulsions.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Emulsifier Ensure you are using a suitable emulsifier for an oil-in-water system with an appropriate HLB (Hydrophile-Lipophile Balance). Consider increasing the emulsifier concentration.
Insufficient Thickening of the Continuous Phase The viscosity of the external (water) phase is crucial for stability. Add a water-soluble thickener like xanthan gum or a carbomer to impede the movement of oil droplets.
Poor Homogenization The oil droplets may be too large, leading to instability. Increase the speed and/or duration of homogenization to reduce the particle size of the dispersed phase.
Incorrect Oil-to-Water Ratio A very low oil phase concentration can sometimes lead to instability. Ensure your formulation is balanced.

Problem 2: My formulation is too thick and difficult to spread.

Possible Causes & Solutions:

CauseRecommended Solution
Excessive Thickener Concentration Reduce the concentration of your primary thickening agent. Make small, incremental decreases and observe the effect.
Inappropriate Thickener Choice Some thickeners impart a very rigid structure. Consider replacing a portion of your thickener with one that provides a lighter feel, or switch to a different type altogether.
High Concentration of Waxes or Fatty Alcohols If your formulation contains waxes or fatty alcohols, reducing their concentration can decrease viscosity and improve spreadability.
Temperature Effects Some formulations thicken significantly upon cooling. Ensure you are measuring the final viscosity at a standardized temperature.

Experimental Protocols

Protocol 1: Preparation of a Basic Oil-in-Water (O/W) Emulsion with this compound

This protocol outlines the preparation of a simple lotion to serve as a starting point for viscosity adjustments.

Materials:

  • This compound

  • Cetearyl Alcohol

  • Glyceryl Stearate

  • Glycerin

  • Xanthan Gum

  • Preservative (e.g., Phenoxyethanol)

  • Deionized Water

  • Beakers

  • Homogenizer

  • Water Bath

  • Stirrer

Procedure:

  • Prepare the Water Phase: In a beaker, combine deionized water and glycerin. Sprinkle in the xanthan gum while stirring to prevent clumping. Heat to 75°C in a water bath.

  • Prepare the Oil Phase: In a separate beaker, combine this compound, Cetearyl Alcohol, and Glyceryl Stearate. Heat to 75°C in a water bath until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing at a moderate speed.

  • Homogenization: Increase the homogenization speed and mix for 3-5 minutes to ensure a fine emulsion is formed.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Add Preservative: Once the emulsion has cooled to below 40°C, add the preservative and stir until uniform.

  • Final Volume Adjustment: Add deionized water to compensate for any evaporation and mix thoroughly.

Protocol 2: Measuring the Viscosity of the Formulation

This protocol describes a standard method for measuring the viscosity of a semi-solid formulation like a cream or lotion using a rotational viscometer[5][6].

Equipment:

  • Rotational Viscometer with appropriate spindles

  • Temperature-controlled water bath or chamber

  • Beaker with the formulation sample

Procedure:

  • Sample Preparation: Allow the formulation to equilibrate to a controlled temperature (e.g., 25°C) for at least 24 hours after preparation.

  • Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of your sample. The goal is to obtain a torque reading between 10% and 90%.

  • Measurement:

    • Immerse the spindle into the center of the sample in the beaker, ensuring it is submerged to the marked level and that there are no air bubbles trapped underneath.

    • Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Reporting: Report the viscosity along with the spindle number, rotational speed, and temperature of the measurement, as these factors significantly influence the results.

Viscosity Measurement Workflow

Caption: A typical workflow for measuring the viscosity of a cosmetic formulation.

References

Technical Support Center: Optimizing Active Ingredient Solubility with 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing 2-Octyldodecyl heptanoate in your research and development. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in formulations?

This compound (CAS No. 94277-33-5) is a branched long-chain ester.[1] In formulation science, it is primarily recognized for its properties as an emollient and texture enhancer.[2] Its utility in pharmaceutical formulations, particularly for topical and oral lipid-based drug delivery systems, is being explored due to its potential as a non-polar solvent for poorly water-soluble APIs. Long-chain esters can be effective in solubilizing lipophilic drugs.[3]

Q2: For which types of APIs is this compound a suitable solvent?

Due to its chemical structure, this compound is best suited for APIs that are lipophilic or 'grease-ball' molecules. These are typically compounds with low aqueous solubility and a high octanol-water partition coefficient (Log P). The compatibility between the API and the solvent is a critical factor.[3] A preliminary assessment of the API's molecular structure for long hydrocarbon chains or other non-polar moieties can indicate potential solubility in esters like this compound.[3]

Q3: How can I predict if my API will be soluble in this compound?

A theoretical approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5][6] HSP theory separates the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[4][5] The principle is that substances with similar HSP values are more likely to be miscible. To predict solubility, one would need to know the HSP values for both the API and this compound. If the HSP values are not available in literature, they can be estimated using computational methods or determined experimentally.

Q4: Are there any known stability issues when using this compound?

While specific stability data for this compound in pharmaceutical formulations is not widely published, general issues with ester-based formulations can include:

  • Hydrolysis: Esters can be susceptible to hydrolysis, especially in the presence of water and at non-neutral pH. This can lead to the degradation of both the solvent and potentially the API.

  • Oxidation: Unsaturated impurities within the ester could be prone to oxidation.

  • Crystallization: Changes in temperature can affect the solubility of the API in the ester, potentially leading to crystallization of the API over time.[7]

It is crucial to conduct long-term stability studies on the final formulation under various conditions.

Troubleshooting Guides

Issue 1: The API is not dissolving in this compound at the desired concentration.

Possible Causes and Solutions:

CauseRecommended Action
Low Intrinsic Solubility The API may have inherently low solubility in this specific ester. Consider using a co-solvent to create a binary or tertiary solvent system. For example, adding a more polar co-solvent might enhance the solubility of APIs with some polar functional groups.
Incorrect pH For ionizable APIs, the pH of the microenvironment can significantly impact solubility. Although this compound is non-aqueous, residual moisture and acidic or basic functional groups on the API can play a role. Ensure the API is in its most soluble form (e.g., free base or acid).
Solid-State Properties of API The crystalline form of the API can affect its solubility.[7] Amorphous forms are generally more soluble than crystalline forms. Consider using techniques like particle size reduction (micronization or nanosuspension) to increase the surface area available for dissolution.[8]
Temperature Solubility is often temperature-dependent. Gently heating the mixture while stirring can increase the rate and extent of dissolution. However, be cautious of potential API degradation at elevated temperatures.
Issue 2: The API precipitates out of the this compound solution over time or with temperature changes.

Possible Causes and Solutions:

CauseRecommended Action
Supersaturation The initial dissolution may have created a supersaturated solution that is not thermodynamically stable. The concentration of the API may be too high for the given solvent system. Reduce the API concentration or add a co-solvent to increase the solubility capacity.
Temperature Fluctuations As the temperature decreases, the solubility of the API may decrease, leading to precipitation.[9] Store the formulation at a controlled temperature. If the formulation needs to be stable over a wide temperature range, consider adding a crystallization inhibitor.
Incompatibility of Ingredients Other excipients in the formulation may be incompatible with the API or the solvent, causing the API to precipitate.[7] Conduct compatibility studies with all formulation components.

Experimental Protocols

Protocol 1: Determination of API Solubility in this compound

This protocol outlines a method to determine the saturation solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the API to a known volume of this compound in a sealed vial.

  • Place the vial in a constant temperature bath and stir the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the equilibration period, stop stirring and allow the suspension to settle.

  • Centrifuge the samples to separate the undissolved API from the saturated solution.

  • Carefully withdraw a known aliquot of the supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical range of your HPLC or UV-Vis method.

  • Quantify the concentration of the API in the diluted sample.

  • Calculate the saturation solubility of the API in this compound (e.g., in mg/mL).

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess API to This compound B Stir at constant temperature (24-48h) A->B Equilibrate C Centrifuge to separate undissolved API B->C Separate D Withdraw supernatant C->D Sample E Dilute with suitable solvent D->E Prepare for Analysis F Quantify API concentration (HPLC/UV-Vis) E->F Analyze

Caption: Experimental workflow for determining API solubility.

Solvent_Selection_Logic cluster_api API Characterization cluster_solvent Solvent Characterization cluster_prediction Solubility Prediction cluster_decision Formulation Decision API_Props Determine API Properties (LogP, pKa, Crystal Form) Compare_HSP HSP values similar? API_Props->Compare_HSP API_HSP Determine API HSP (δD, δP, δH) API_HSP->Compare_HSP Solvent_HSP Determine Solvent HSP (δD, δP, δH) for this compound Solvent_HSP->Compare_HSP Good_Candidate Good Solubility Candidate Compare_HSP->Good_Candidate Yes Poor_Candidate Poor Solubility Candidate Compare_HSP->Poor_Candidate No

Caption: Logical workflow for solvent selection using HSP.

References

Technical Support Center: Optimizing the Sensory Profile of 2-Octyldodecyl Heptanoate Emollients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the greasy after-feel sometimes associated with 2-Octyldodecyl heptanoate in formulations.

I. Troubleshooting Guide: Minimizing Greasiness

This guide offers solutions to common issues encountered during the formulation process with this compound.

Problem 1: My final formulation feels too heavy and greasy on the skin.

  • Possible Cause: The concentration of this compound may be too high, or the overall oil phase is not balanced.

  • Solutions:

    • Reduce the Concentration: Systematically decrease the percentage of this compound in your formulation in small increments (e.g., 1-2% at a time) and evaluate the sensory impact.

    • Incorporate Lighter Emollients: Blend this compound with lighter, faster-spreading emollients. This can significantly improve the initial feel and reduce the perception of greasiness. Examples include esters like Coco-Caprylate/Caprate or volatile silicones like Cyclopentasiloxane.

    • Optimize the Oil Phase: For many oil-in-water emulsions, the total emollient phase should ideally be kept under 10% to avoid an oily feel.[1]

Problem 2: The product has a long playtime but leaves a noticeable, greasy residue.

  • Possible Cause: The formulation lacks components that absorb excess oil and provide a mattifying effect.

  • Solutions:

    • Introduce Sensory Modifiers: Incorporate powders that can absorb oil and provide a silky, dry finish.

      • Starches: Modified starches like Aluminum Starch Octenylsuccinate or Tapioca Starch can be added to the oil phase to reduce perceived oiliness.[1][2] Typical use levels are 1-5%.

      • Silica: Fumed silica or spherical silica microspheres can absorb oil, reduce shine, and improve the overall skin feel, providing a soft-focus effect.[3]

    • Utilize Film-Forming Polymers: Certain polymers can alter the texture and after-feel of a formulation, creating a less greasy perception.

Problem 3: My formulation feels slick and oily, lacking a "cushiony" or velvety feel.

  • Possible Cause: The emulsifier system and thickeners may not be optimized to create the desired texture.

  • Solutions:

    • Evaluate Your Emulsifier: The choice of emulsifier can significantly impact the sensory profile of an emulsion. Experiment with different types of emulsifiers (e.g., polymeric vs. traditional) to see how they affect the final feel.

    • Adjust Thickener Concentration: The type and concentration of thickeners (e.g., carbomers, gums) influence the viscosity and texture of a formulation. A higher viscosity does not always equate to a greasy feel; the right thickener can create a more elegant texture.

II. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a branched-chain emollient ester. Its chemical formula is C27H54O2, and it has a molecular weight of approximately 410.73 g/mol . As a high molecular weight ester, it is generally characterized by a rich, substantive feel on the skin, providing excellent moisturization and a long-lasting emollient effect.

Q2: Why do high molecular weight esters like this compound sometimes feel greasy?

The sensory perception of an emollient is influenced by its molecular weight, viscosity, and spreadability. Higher molecular weight esters tend to have higher viscosity and lower spreadability, which can be perceived as a heavier, greasier feel on the skin as they form a more substantive film.

Q3: What are "sensory modifiers" and how do they work?

Sensory modifiers are ingredients added to cosmetic formulations to improve their feel on the skin. They can be powders, silicones, or other materials that absorb oil, reduce tackiness, and provide a smoother, more elegant after-feel.[3]

Q4: Can I combine this compound with other emollients?

Yes, blending emollients is a common and highly effective strategy. Combining a heavier, more occlusive emollient like this compound with lighter, faster-spreading emollients can create a more balanced and cosmetically elegant final product. The lighter emollients improve the initial feel, while the heavier ones provide long-lasting moisturization.

Q5: How does the choice of emulsifier affect the greasy after-feel?

The emulsifier system plays a crucial role in the overall sensory profile of an emulsion. The type and concentration of the emulsifier can influence droplet size, emulsion stability, and how the oil phase is deposited on the skin, all of which contribute to the final perception of greasiness.

III. Data Presentation: Emollient Properties and Formulation Impact

Table 1: Comparative Physical Properties of Emollients

EmollientMolecular Weight ( g/mol )Viscosity (mPa·s at 20°C)Refractive Index (at 20°C)SpreadabilityGeneral Sensory Feel
High MW Esters (Proxy for this compound) ~400-600High~1.45-1.47Low to MediumRich, Substantive, Potentially Greasy
Medium MW Esters (e.g., Isopropyl Myristate) ~270Medium~1.43MediumSoft, Less Greasy
Low MW Esters (e.g., Coco-Caprylate/Caprate) ~220-260Low~1.44HighLight, Dry, Silky
Volatile Silicones (e.g., Cyclopentasiloxane) ~370Very Low~1.40Very HighVery Light, Evanescent

Table 2: Impact of Sensory Modifiers on a Formulation with 10% High MW Ester

Sensory ModifierConcentrationPerceived Greasiness (Scale 1-10)Absorption Speed (Scale 1-10)After-Feel
None (Control) 0%83Oily
Silica Microspheres 2%46Powdery, Matte
Tapioca Starch 3%55Soft, Dry
Aluminum Starch Octenylsuccinate 2%46Velvety, Non-greasy

IV. Experimental Protocols

Protocol 1: Sensory Panel Evaluation of Greasiness

  • Objective: To quantitatively assess the greasy after-feel of different formulations containing this compound.

  • Panelists: A trained panel of 10-15 individuals with experience in sensory evaluation of cosmetic products.

  • Procedure:

    • Sample Preparation: Prepare formulations with varying concentrations of this compound and different sensory modifiers. Code each sample with a random three-digit number.

    • Application: Apply a standardized amount (e.g., 0.1 mL) of each sample to a designated area on the panelists' forearms.

    • Evaluation: Panelists will evaluate the samples at specified time points (e.g., immediately after application, 1 minute, 5 minutes, and 10 minutes) for the following attributes on a labeled magnitude scale (LMS) from 0 (not at all) to 100 (extremely):

      • Greasiness

      • Oiliness

      • Stickiness

      • Absorption

      • Slipperiness

      • After-feel (from shiny to matte)

    • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between formulations.

Protocol 2: Instrumental Measurement of Spreadability

  • Objective: To objectively measure the spreadability of formulations containing this compound.

  • Apparatus: A spreadability rig attached to a texture analyzer or a rheometer with a plate-plate geometry.

  • Procedure:

    • Sample Application: Apply a standardized volume of the formulation to the center of the lower plate.

    • Measurement: Bring the upper plate down to a defined gap, and then measure the force required to move the upper plate radially at a constant speed, or measure the change in the area covered by the sample over time.

    • Data Analysis: Compare the spreadability profiles of different formulations. A faster and wider spread generally correlates with a lighter, less greasy feel.

V. Visualizations

Troubleshooting_Greasy_Feel start Formulation with this compound Feels Greasy q1 Is the oil phase > 15%? start->q1 a1_yes Reduce total oil phase or concentration of this compound q1->a1_yes Yes q2 Is the after-feel oily and shiny? q1->q2 No a1_yes->q2 a2_yes Incorporate sensory modifiers (e.g., Silica, Starch) q2->a2_yes Yes q3 Is the initial feel heavy? q2->q3 No a2_yes->q3 a3_yes Blend with lighter emollients (e.g., Coco-Caprylate/Caprate) q3->a3_yes Yes end_node Optimized Formulation q3->end_node No a3_yes->end_node

Caption: Troubleshooting workflow for reducing the greasy after-feel.

Sensory_Modification_Pathway emollient 2-Octyldodecyl Heptanoate formulation Final Formulation emollient->formulation modifier Sensory Modifiers (e.g., Silica, Starch) modifier->formulation co_emollient Light Co-emollients (e.g., Esters, Silicones) co_emollient->formulation sensory_profile Improved Sensory Profile (Reduced Greasiness) formulation->sensory_profile Synergistic Effect

Caption: Interaction of components to improve sensory profile.

References

Process parameters for scaling up production of 2-Octyldodecyl heptanoate emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the process parameters for scaling up the production of 2-Octyldodecyl heptanoate emulsions. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the initial key considerations when scaling up a this compound emulsion from the lab to a pilot plant?

When scaling up, it is crucial to anticipate that direct translation of lab-scale parameters may not yield identical results. Key considerations include:

  • Equipment Differences: The geometry, efficiency, and shear profile of pilot-scale mixers and homogenizers will differ from lab-scale equipment.

  • Heat Transfer: Larger batch sizes have a smaller surface area-to-volume ratio, which can affect heating and cooling rates. It is often recommended to heat the batch 10°C higher than the highest melting point of the ingredients.

  • Mixing Dynamics: Achieving uniform mixing and shear throughout a larger vessel is more challenging. The order of ingredient addition and mixing times become more critical.

  • Process Control: Tighter control over process parameters like temperature, pressure, and mixing speed is necessary to ensure batch-to-batch consistency.

2. How does homogenizer pressure affect the droplet size of the emulsion?

High-pressure homogenization is a critical step in reducing droplet size to the nano-scale, which enhances emulsion stability. Generally, increasing the homogenization pressure leads to a smaller mean droplet size. However, there is an optimal pressure range. Excessive pressure can lead to over-processing, causing droplet coalescence and an increase in particle size. It is essential to conduct studies to determine the optimal pressure for your specific formulation.

3. What is the role of shear rate and mixing speed in emulsion quality during scale-up?

Shear rate, influenced by mixing speed and impeller design, is critical for the initial dispersion of the oil phase into the aqueous phase.

  • Droplet Size Reduction: Higher mixing speeds generally lead to smaller initial droplet sizes.[1][2][3]

  • Viscosity: Increased mixing speed can also lead to an increase in emulsion viscosity.[1][3]

  • Stability: Optimal mixing speed and time are crucial for emulsion stability. Insufficient mixing can result in poor emulsification, while excessive shear or prolonged mixing can sometimes lead to phase inversion or instability.[1]

4. What are the best practices for temperature control during the scale-up process?

Temperature control is vital for maintaining the stability and integrity of the emulsion.

  • Heating: For most emulsions, heating the oil and water phases separately to around 75-80°C before mixing is a common practice.[4] A general guideline is to heat the batch 10°C higher than the melting point of the highest-melting-point ingredient.

  • Cooling: Controlled cooling is necessary after emulsification to solidify the emulsion structure. Rapid or uncontrolled cooling can lead to instability.

5. How can I monitor the stability of my this compound emulsion during and after scale-up?

Regular stability testing is essential to ensure the quality and shelf-life of the final product. Key methods include:

  • Particle Size and Zeta Potential Analysis: Monitoring changes in droplet size distribution and zeta potential over time can predict long-term stability.[5][6][7][8]

  • Accelerated Stability Testing: This involves subjecting the emulsion to stress conditions like elevated temperatures (e.g., 40-45°C for several weeks) and freeze-thaw cycles to predict long-term stability in a shorter timeframe.

  • Centrifugation: This method can quickly assess creaming or sedimentation tendencies, which are early indicators of instability.

  • Visual Observation: Regularly inspecting the emulsion for signs of phase separation, creaming, or changes in color and odor is a simple yet effective stability check.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Phase Separation or Creaming - Insufficient homogenization pressure or time.- Inadequate mixing speed or time.- Incorrect emulsifier concentration.- Temperature fluctuations during processing or storage.- Optimize homogenization pressure and number of passes.- Increase mixing speed or duration of the initial emulsification step.- Re-evaluate and adjust the emulsifier concentration.- Ensure precise temperature control during all stages of production and storage.
Increase in Droplet Size Upon Scale-Up - Lower effective shear in larger equipment.- "Over-processing" due to excessive homogenization pressure or cycles.- Coalescence due to insufficient emulsifier to cover the increased droplet surface area.- Adjust mixing parameters (speed, time, impeller type) to match the shear environment of the lab-scale process more closely.- Conduct a study to determine the optimal homogenization pressure and number of passes for the scaled-up batch.- Consider increasing the emulsifier concentration slightly for the larger batch size.
Inconsistent Viscosity Between Batches - Variations in mixing speed, time, or temperature.- Inconsistent raw material quality.- Inaccurate measurement of components.- Implement strict process controls for all critical parameters.- Ensure consistent quality of all raw materials through proper sourcing and testing.- Calibrate all weighing and measuring equipment regularly.
Air Entrapment in the Emulsion - High mixing speeds.- Improper addition of powders.- Inefficient deaeration during processing.- Use a vacuum-equipped processing vessel to remove air during mixing.- Optimize the mixing speed to minimize vortex formation.- Add powders slowly and allow for proper wetting before increasing mixing speed.

Data Presentation: Process Parameters for Oil-in-Water Emulsions

Disclaimer: The following tables provide general guidance based on literature for oil-in-water emulsions. The optimal parameters for a this compound emulsion should be determined experimentally.

Table 1: Effect of High-Pressure Homogenization on Droplet Size

Homogenization Pressure (MPa)Number of Passes/CyclesResulting Mean Droplet Size (nm)Reference
503300 - 500[9]
1003200 - 400[9][10]
1503150 - 300[9]
2001-3< 200[10]

Table 2: Influence of Mixing Speed on Emulsion Properties

Mixing Speed (rpm)Mixing Time (minutes)ObservationReference
1000 - 30005 - 10Decreased droplet size with increasing speed.[1]
8000 - 150005 - 15Significant decrease in droplet size; potential for increased viscosity.[1]
> 15000> 8Risk of over-processing and phase inversion.[1]

Experimental Protocols

Protocol 1: Particle Size and Zeta Potential Analysis

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion as indicators of stability.

Methodology:

  • Sample Preparation: Dilute the emulsion sample with deionized water or a suitable buffer to a concentration appropriate for the instrument (typically a dilution that results in a slightly turbid suspension).

  • Instrumentation: Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.

  • Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • For particle size measurement, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. The software calculates the mean droplet size (Z-average) and the PDI.

    • For zeta potential measurement, an electric field is applied across the sample, and the velocity of the charged droplets is measured. The instrument's software then calculates the zeta potential.

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential. A smaller Z-average and PDI, and a zeta potential with a magnitude greater than ±30 mV generally indicate a more stable emulsion.[6][7] Monitor these parameters over time and under stress conditions to assess stability.

Protocol 2: Accelerated Stability Testing - Temperature Cycling

Objective: To assess the emulsion's stability under thermal stress, simulating potential storage and transport conditions.

Methodology:

  • Sample Preparation: Place aliquots of the emulsion in sealed, inert containers (e.g., glass vials).

  • Cycling Conditions: Subject the samples to alternating temperature cycles. A common cycle is:

    • 24 hours at a low temperature (e.g., 4°C or -10°C).

    • 24 hours at an elevated temperature (e.g., 45°C).

  • Number of Cycles: Repeat this cycle for a predetermined number of times (e.g., 3-6 cycles).

  • Evaluation: After each cycle, and at the end of the study, visually inspect the samples for any signs of instability such as phase separation, creaming, changes in color, or odor. Additionally, perform particle size and viscosity measurements to quantify any changes.

Visualizations

Experimental_Workflow_for_Emulsion_Scale_Up cluster_lab Lab Scale (Formulation Development) cluster_pilot Pilot Scale (Scale-Up) cluster_production Production Scale lab_formulation Formulation Optimization (this compound, water, emulsifiers) lab_process Process Parameter Screening (Mixing speed, time, temp.) lab_formulation->lab_process lab_characterization Characterization (Particle size, Viscosity, Stability) lab_process->lab_characterization pilot_scaleup Process Scale-Up (Geometric similarity, Tip speed) lab_characterization->pilot_scaleup Technology Transfer pilot_process Process Optimization (Homogenizer pressure, cycles) pilot_scaleup->pilot_process pilot_validation Process Validation & Stability Testing pilot_process->pilot_validation production Full-Scale Production pilot_validation->production Process Lock-In

Caption: Experimental workflow for scaling up emulsion production.

Troubleshooting_Decision_Tree start Emulsion Instability Observed (e.g., Phase Separation) q1 Is droplet size larger than specification? start->q1 a1_yes Increase Homogenizer Pressure or Number of Passes q1->a1_yes Yes q2 Is viscosity too low? q1->q2 No a1_yes->q2 a2_yes Increase Emulsifier Concentration or Optimize Mixing Speed q2->a2_yes Yes q3 Is creaming observed? q2->q3 No a2_yes->q3 a3_yes Decrease Droplet Size or Increase Continuous Phase Viscosity q3->a3_yes Yes end_node Re-evaluate Formulation or Consult with Formulation Scientist q3->end_node No a3_yes->end_node

Caption: Troubleshooting decision tree for emulsion instability.

References

Validation & Comparative

Comparative Analysis of 2-Octyldodecyl Heptanoate and Other Emollients: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cosmetic and pharmaceutical formulation, the selection of an appropriate emollient is paramount to achieving desired sensory attributes, stability, and efficacy. This guide provides a detailed comparative analysis of 2-Octyldodecyl heptanoate, a Guerbet ester, against other commonly utilized emollients. The following sections present quantitative data, experimental protocols, and visual representations to aid in formulation development.

Physicochemical and Performance Characteristics

Emollients are characterized by a range of physicochemical and performance properties that dictate their application and sensory profile. Key parameters include viscosity, which influences the product's body and feel, and spreadability, which describes how easily the emollient covers the skin's surface.

PropertyThis compound (Representative Guerbet Ester)Propylheptyl Caprylate (Cetiol® Sensoft)Caprylic/Capric Triglyceride (Myritol® 318)
INCI Name This compoundPropylheptyl CaprylateCaprylic/Capric Triglyceride
Chemical Class Guerbet EsterEster OilTriglyceride
Molecular Weight ( g/mol ) ~410.7~284.5~500
Viscosity (at 20°C, mPa·s) 15 - 257 - 1027 - 33
Spreading Value (mm²/10 min) High (>1000)~1900Medium (~550)
Sensory Profile Light, non-greasy, smoothLight, velvety, "happy" feelNeutral, slightly oily
Key Features Good solubilizer for crystalline UV filters, stable to hydrolysisFast-spreading, silicone alternativeGood skin conditioning, widely used

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating key emollient performance parameters.

Viscosity Measurement

Objective: To determine the resistance of the emollient to flow, providing insights into its texture and feel in a formulation.

Methodology:

  • Instrumentation: A rotational viscometer or rheometer is employed.

  • Sample Preparation: The emollient sample is equilibrated to a controlled temperature, typically 20°C or 25°C, in a temperature-controlled chamber.

  • Measurement:

    • A defined volume of the emollient is placed in the instrument's sample holder.

    • A spindle or cone is lowered into the sample.

    • The instrument rotates the spindle/cone at a series of defined shear rates.

    • The torque required to rotate the spindle/cone is measured and converted to a viscosity value in millipascal-seconds (mPa·s).

  • Data Analysis: A viscosity curve is generated by plotting viscosity as a function of shear rate. For many emollients, which behave as Newtonian fluids, the viscosity will be independent of the shear rate.

Experimental Workflow for Viscosity Measurement

G Figure 1: Viscosity Measurement Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Equilibrate emollient to 20°C B Place sample in rotational viscometer A->B C Apply increasing shear rates B->C D Measure torque C->D E Calculate viscosity (mPa·s) D->E F Generate viscosity curve E->F

Spreadability Assessment

Objective: To quantify the area an emollient covers over a defined period, indicating its ease of application and skin coverage.

Methodology:

  • Substrate: A standardized artificial skin substrate or a glass plate is used.

  • Sample Application: A precise volume (e.g., 0.1 mL) of the emollient is applied to the center of the substrate.

  • Measurement:

    • The emollient is allowed to spread for a fixed duration (e.g., 10 minutes) at a controlled temperature.

    • The area of the spread is measured using image analysis software.

  • Data Analysis: The spreading value is reported in square millimeters per 10 minutes (mm²/10 min).

Logical Relationship in Spreadability

G Figure 2: Factors Influencing Emollient Spreadability Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability inversely proportional SurfaceTension Surface Tension SurfaceTension->Spreadability directly proportional ChemicalStructure Chemical Structure (e.g., branching) ChemicalStructure->Viscosity ChemicalStructure->SurfaceTension

Moisturizing Efficacy Evaluation

Objective: To assess the emollient's ability to improve skin hydration and reduce transepidermal water loss (TEWL).

Methodology:

  • Panelists: A group of human volunteers with healthy skin is recruited.

  • Instrumentation:

    • Corneometer: Measures the electrical capacitance of the skin, which is proportional to its hydration level.

    • Tewameter: Measures the rate of water vapor evaporating from the skin surface (TEWL).

  • Procedure:

    • Baseline measurements of skin hydration and TEWL are taken on defined areas of the forearms.

    • A standardized amount of the emollient is applied to the test areas.

    • Measurements are repeated at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours) after application.

    • An untreated area serves as a control.

  • Data Analysis: The percentage change in skin hydration and the reduction in TEWL compared to baseline and the control area are calculated.

Signaling Pathway of Skin Moisturization by Emollients

G Figure 3: Emollient Mechanism of Action for Moisturization Emollient Emollient Application Occlusion Formation of Occlusive Film Emollient->Occlusion TEWL Reduced Transepidermal Water Loss (TEWL) Occlusion->TEWL Hydration Increased Stratum Corneum Hydration TEWL->Hydration Barrier Improved Skin Barrier Function Hydration->Barrier

Conclusion

The selection of an emollient is a critical decision in the formulation of skin care and pharmaceutical products. This compound, as a representative Guerbet ester, offers a unique combination of a light, non-greasy skin feel and excellent solubilizing properties. Its high spreading value contributes to a pleasant application experience. In comparison, other emollients like Propylheptyl Caprylate provide an exceptionally light and velvety feel, making them suitable for modern, fast-absorbing formulations, while Caprylic/Capric Triglyceride remains a versatile and cost-effective option with good moisturizing properties. The choice of emollient will ultimately depend on the specific performance and sensory characteristics desired for the final product. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision.

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Comparison of Analytical Methods

The two principal analytical techniques suitable for the quantification of 2-octyldodecyl heptanoate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Each method offers distinct advantages and is suited to different analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For long-chain esters like this compound, high-temperature GC-MS is often employed. This method provides excellent separation and definitive identification based on mass spectra.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interaction with a stationary phase. For molecules like this compound, which lack a strong chromophore, derivatization is often necessary to enable sensitive detection by UV-Visible or fluorescence detectors. Alternatively, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.

Below is a summary of the typical performance characteristics for these methods based on the analysis of similar long-chain wax esters.

Table 1: Comparison of GC-MS and HPLC for the Analysis of Long-Chain Esters
ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds followed by mass-based detection.Separation based on differential partitioning between mobile and stationary phases.
Sample Volatility Required; high temperatures may be needed for long-chain esters.Not required.
Derivatization Not always necessary for the intact ester, but can be used to analyze constituent fatty acids.Often required for sensitive UV or fluorescence detection.
Selectivity High, due to mass spectral identification.Moderate to high, depending on the column and detector.
Linearity Range Typically in the range of 0.1 - 0.5 mg/mL for similar wax esters[1][2].Dependent on the derivative and detector, but generally wide.
Correlation Coefficient (R²) >0.99 is commonly achieved[1][2].>0.99 is typically required for validated methods.
Limit of Detection (LOD) Generally in the low ng to pg range on-column.Highly variable based on the derivative and detector used.
Limit of Quantification (LOQ) Typically in the ng range on-column.Highly variable based on the derivative and detector used.
Precision (%RSD) Typically <15% for inter-day and intra-day precision.Typically <15% for inter-day and intra-day precision.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is a generalized high-temperature GC-MS method suitable for the direct analysis of intact this compound.

a) Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, toluene, or dichloromethane) to a final concentration within the expected linear range of the instrument (e.g., 0.1-1.0 mg/mL).

  • If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up complex matrices.

  • Add an appropriate internal standard (e.g., a similar long-chain ester not present in the sample) for accurate quantification.

  • Transfer the final solution to a GC vial.

b) GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or similar.

  • Column: DB-1 HT or TG-5MS fused-silica capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness).

  • Injector: Split/splitless injector.

  • Injector Temperature: 325-390°C.

  • Injection Mode: Splitless (for trace analysis) or split.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 120°C.

    • Ramp 1: 15°C/min to 240°C.

    • Ramp 2: 8°C/min to 390°C, hold for 6 minutes.

  • Transfer Line Temperature: 310-325°C.

  • Ion Source Temperature: 220-250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-920.

c) Quantification: Quantification is typically performed using an internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This protocol describes a general approach for the analysis of this compound after derivatization to form a UV-active compound. This involves hydrolysis of the ester followed by derivatization of the resulting heptanoic acid.

a) Sample Preparation and Derivatization:

  • Hydrolysis:

    • Accurately weigh the sample and dissolve it in a suitable solvent.

    • Perform alkaline hydrolysis (e.g., using methanolic KOH) to release the heptanoic acid.

    • Acidify the solution and extract the heptanoic acid into an organic solvent.

  • Derivatization:

    • Evaporate the solvent containing the heptanoic acid.

    • Add a derivatizing agent such as p-bromophenacyl bromide and a crown ether catalyst in acetonitrile.

    • Heat the mixture to form the phenacyl ester derivative.

    • Dilute the reaction mixture with the mobile phase to a suitable concentration.

    • Add an appropriate internal standard (e.g., another derivatized fatty acid of different chain length).

b) HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Typically around 254 nm for phenacyl esters.

c) Quantification: Similar to GC-MS, quantification is performed using an internal standard and a calibration curve constructed from the peak area ratios of the derivatized analyte to the internal standard at known concentrations.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound using a chromatographic method.

analytical_workflow General Analytical Workflow for this compound Quantification sample Sample Collection prep Sample Preparation (Dissolution, Extraction) sample->prep derivatization Derivatization (Optional - for HPLC) prep->derivatization gcms GC-MS Analysis prep->gcms hplc HPLC Analysis derivatization->hplc separation Chromatographic Separation gcms->separation hplc->separation detection Detection separation->detection data_analysis Data Analysis (Integration, Calibration) detection->data_analysis quantification Quantification Result data_analysis->quantification

References

A Comparative Analysis of 2-Octyldodecyl Heptanoate and Octyldodecyl Oleate in Skin Hydration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Octyldodecyl heptanoate and Octyldodecyl oleate, two emollient esters used in cosmetic and dermatological formulations. The focus of this comparison is their role in skin hydration, supported by available data and detailed experimental methodologies for assessing skin barrier function.

Introduction to Emollient Esters in Skin Health

Emollients are crucial components in skincare formulations, designed to soften, soothe, and hydrate the skin. They function primarily by forming an occlusive layer on the stratum corneum, the outermost layer of the epidermis. This lipid barrier reduces transepidermal water loss (TEWL), a key factor in maintaining skin hydration and overall barrier integrity. Emollient esters, such as this compound and Octyldodecyl oleate, are synthesized from alcohols and fatty acids, offering a range of sensory profiles and functional benefits.

Comparative Overview

While both this compound and Octyldodecyl oleate function as emollients, there is a significant disparity in the publicly available research and data for each. Octyldodecyl oleate is a well-documented ingredient with established benefits in skin hydration. Conversely, specific data on the skin hydration efficacy of this compound is limited in the scientific literature.

FeatureThis compoundOctyldodecyl Oleate
Ingredient Type Emollient EsterEmollient Ester
Chemical Structure Ester of 2-octyldodecanol and heptanoic acidEster of 2-octyldodecanol and oleic acid[1]
Reported Functions Skin-conditioning agent (inferred from its components)Skin-conditioning agent, emollient, moisturizer, improves spreadability of formulations[2][3]
Impact on Skin Hydration Expected to form an occlusive barrier to reduce TEWL (inferred)Reduces transepidermal water loss (TEWL) and improves the skin's barrier function[2][3]
Data Availability Limited publicly available data on skin hydration performanceDocumented use in moisturizing and skin barrier enhancing formulations[2][3]

Note: Due to the limited specific data for this compound, its performance characteristics are largely inferred from the known properties of its constituent molecules, 2-octyldodecanol (a fatty alcohol acting as an emollient and texture enhancer) and heptanoic acid (a fatty acid).

Mechanism of Action in Skin Hydration

The primary mechanism by which these emollient esters enhance skin hydration is through the reinforcement of the skin's natural lipid barrier. This action leads to a reduction in the rate of transepidermal water loss.

cluster_0 Stratum Corneum cluster_1 Dermis Corneocytes Corneocytes Lipid_Matrix Intercellular Lipid Matrix TEWL Transepidermal Water Loss (TEWL) Lipid_Matrix->TEWL Reduces Water H2O Water->TEWL Evaporation Emollient Emollient Ester (e.g., Octyldodecyl Oleate) Emollient->Lipid_Matrix Forms Occlusive Film

Caption: General mechanism of emollient esters in reducing TEWL.

Experimental Protocols for Assessing Skin Hydration

To quantitatively assess the efficacy of emollients like this compound and Octyldodecyl oleate, standardized in-vivo bioengineering methods are employed.

Transepidermal Water Loss (TEWL) Measurement

This protocol measures the amount of water vapor lost through the skin, providing a direct indication of the skin barrier's integrity.

  • Objective: To quantify the rate of water evaporation from the skin surface.

  • Instrumentation: An open-chamber or closed-chamber evaporimeter (e.g., Tewameter®).

  • Methodology:

    • Acclimatization: Subjects are required to rest for at least 20-30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

    • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm before product application.

    • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area.

    • Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, 4, and 8 hours) after product application.

    • Data Analysis: The change in TEWL from baseline is calculated to determine the product's occlusive effect. A decrease in TEWL indicates improved barrier function.

Skin Surface Hydration Measurement (Corneometry)

This method measures the electrical capacitance of the skin, which is directly related to the water content in the stratum corneum.

  • Objective: To determine the hydration level of the stratum corneum.

  • Instrumentation: A Corneometer®.

  • Methodology:

    • Acclimatization: Subjects follow the same acclimatization procedure as for TEWL measurements.

    • Baseline Measurement: A baseline capacitance reading is taken from the test area.

    • Product Application: The test product is applied in a standardized manner.

    • Post-Application Measurements: Capacitance is measured at designated time points after application.

    • Data Analysis: An increase in the Corneometer® value (in arbitrary units) from baseline indicates an improvement in skin hydration.

Start Start Acclimatization Subject Acclimatization (20-30 min) Start->Acclimatization Baseline Baseline Measurement (TEWL & Corneometry) Acclimatization->Baseline Application Product Application (2 mg/cm²) Baseline->Application Measurement Post-Application Measurements (e.g., 1h, 2h, 4h, 8h) Application->Measurement Analysis Data Analysis (Change from Baseline) Measurement->Analysis End End Analysis->End

Caption: Workflow for in-vivo skin hydration testing.

Discussion and Conclusion

Octyldodecyl oleate is a well-established emollient with documented benefits for skin hydration, primarily through the reduction of transepidermal water loss and improvement of the skin's barrier function[2][3]. Its emollient properties contribute to a soft and smooth skin feel, making it a popular choice in moisturizing formulations.

The available information on this compound is significantly more limited. Based on its chemical structure as an ester of a fatty alcohol and a fatty acid, it is expected to function as an emollient with occlusive properties, thereby contributing to skin hydration. However, without specific experimental data, a direct quantitative comparison of its efficacy against Octyldodecyl oleate is not possible at this time.

For researchers and formulators, Octyldodecyl oleate represents a reliable choice with a proven track record in enhancing skin hydration. Further investigation and clinical studies are warranted to fully characterize the skin hydration benefits of this compound and to establish its comparative efficacy. The experimental protocols outlined in this guide provide a robust framework for conducting such evaluations.

References

A Comparative Analysis of 2-Octyldodecyl Heptanoate and Silicones in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of emollients is a critical factor in formulating effective and aesthetically pleasing topical products. This guide provides an objective performance comparison between the ester 2-Octyldodecyl heptanoate and commonly used silicones, supported by available data and standardized experimental protocols.

This report delves into the physicochemical properties and functional performance of this compound against two representative silicones: Dimethicone and Cyclopentasiloxane. While direct comparative quantitative studies are limited in publicly available literature, this guide synthesizes existing data to offer a clear comparison for formulation development.

Physicochemical Properties

The fundamental physicochemical characteristics of an emollient dictate its behavior in a formulation and on the skin. The following table summarizes the key properties of this compound, Dimethicone, and Cyclopentasiloxane.

PropertyThis compoundDimethiconeCyclopentasiloxane
INCI Name This compoundDimethiconeCyclopentasiloxane
Chemical Formula C27H54O2[1](C2H6OSi)n[2]C10H30O5Si5
Molecular Weight ( g/mol ) 410.72[1]Varies (e.g., 5,000 - 100,000)[3]370.77
Appearance Colorless to pale yellow clear liquidColorless transparent liquid[2]Colorless liquid
Viscosity (at 25°C) Not widely publishedWide range (e.g., 1 to 1,000,000 cSt)[4]~4.0 cSt[5]
Density (g/cm³ at 25°C) ~0.858Varies with viscosity (0.82 - 0.98)[4]~0.958
Boiling Point (°C) > 250155-220 (for lower viscosities)[2]210[5]
Solubility in Water InsolubleInsoluble[2]Slightly soluble[6]

Performance Comparison

The performance of an emollient is a multi-faceted assessment of its sensory feel, spreadability, and interaction with other formulation components. The following table provides a qualitative and, where possible, quantitative comparison.

Performance AttributeThis compound (Ester)Silicones (Dimethicone & Cyclopentasiloxane)
Spreadability Generally high; esters can exhibit superior spreadability compared to some silicones.Excellent; known for high spreadability and providing a lubricious feel.[4] Cyclopentasiloxane, being volatile, offers transient spreading.
Sensory Profile Typically provides a non-greasy, soft, and lubricious feel.Characterized by a silky, smooth, and non-tacky feel. High viscosity dimethicones can feel oilier.[4]
Slip/Lubricity Good slip, contributing to ease of application.Excellent slip is a hallmark characteristic, enhancing the glide of formulations.
Oiliness/Greasiness Generally low, offering a lighter skin feel compared to some traditional oils.Low to no greasy residue, especially for volatile silicones like cyclopentasiloxane.
Volatility Non-volatile.Dimethicone is generally non-volatile, while Cyclopentasiloxane is volatile and evaporates from the skin.[4]
Film Formation Forms a substantive, moisturizing film.Forms a breathable, water-repellent film on the skin.[4]

Experimental Protocols

To ensure objective and reproducible performance evaluation, standardized experimental protocols are essential. The following are detailed methodologies for key performance indicators.

Spreadability Testing

Objective: To quantify the spreading characteristics of an emollient on a standardized substrate.

Methodology:

  • A precise volume (e.g., 0.1 mL) of the emollient is dispensed onto the center of a substrate (e.g., a glass plate or a synthetic skin substrate like Vitro-Skin®).

  • The emollient is allowed to spread for a defined period (e.g., 10 minutes) under controlled temperature and humidity.

  • The area of spread is measured at fixed time intervals. This can be done by capturing a digital image and analyzing it with software to calculate the area in mm².

  • The spreadability is reported as the area of spread over time (e.g., mm²/10 min).

Sensory Panel Evaluation

Objective: To obtain a quantitative and qualitative assessment of the sensory attributes of an emollient from a trained panel of evaluators.

Methodology:

  • Panelist Training: A panel of 10-15 individuals is trained to identify and rate the intensity of specific sensory attributes (e.g., slip, oiliness, tackiness, absorption) on a standardized scale (e.g., a 15-point scale).

  • Sample Preparation: Samples of each emollient are prepared in identical, coded containers.

  • Application: Panelists apply a standardized amount (e.g., 0.1 g) of the emollient to a designated area on their forearm.

  • Evaluation: Panelists evaluate the sensory attributes at predefined time points (e.g., immediately after application, 1 minute, 5 minutes).

  • Data Analysis: The data from all panelists is collected and statistically analyzed to generate a sensory profile for each emollient.

Visualizing Methodologies and Relationships

To further clarify the experimental processes and the interplay of properties, the following diagrams are provided.

Experimental_Workflow_Sensory_Panel cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Training Panelist Training Application Standardized Application Panelist_Training->Application Sample_Preparation Sample Preparation Sample_Preparation->Application Sensory_Evaluation Sensory Attribute Evaluation Application->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Sensory_Profile Generation of Sensory Profile Statistical_Analysis->Sensory_Profile

Figure 1: Experimental workflow for a sensory panel evaluation.

Emollient_Performance_Relationship cluster_properties Physicochemical Properties cluster_performance Performance Attributes Viscosity Viscosity Spreadability Spreadability Viscosity->Spreadability inversely affects Sensory_Feel Sensory Feel (Slip, Oiliness) Viscosity->Sensory_Feel influences oiliness Molecular_Weight Molecular Weight Molecular_Weight->Sensory_Feel affects residue Surface_Tension Surface Tension Surface_Tension->Spreadability directly affects Polarity Polarity Compatibility Formulation Compatibility Polarity->Compatibility determines

Figure 2: Logical relationship of physicochemical properties to emollient performance.

Conclusion

Both this compound and silicones offer valuable properties for cosmetic and pharmaceutical formulations. Silicones, particularly low-viscosity and volatile variants like Cyclopentasiloxane, are renowned for their exceptional slip and light, non-greasy feel. This compound, as an ester, provides excellent emollience and lubrication with a favorable sensory profile and can be a suitable alternative to silicones, especially in formulations where a non-volatile, substantive film is desired.

The choice between these emollients will ultimately depend on the specific requirements of the formulation, including the desired sensory experience, the need for volatility, and compatibility with other ingredients. For formulators, conducting side-by-side evaluations using the standardized protocols outlined in this guide is the most effective way to determine the optimal emollient for a given application.

References

A Comparative Analysis of Emollient Formulations for Enhanced Skin Moisturization: An In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

2-Octyldodecyl heptanoate is an emollient ester known for its ability to soften and smooth the skin by forming a protective layer that reduces water loss. Emollients are fundamental components of moisturizers, and their efficacy can be evaluated through various in-vivo biophysical measurements. This guide will delve into comparative studies that assess key parameters of skin hydration and barrier function, such as Transepidermal Water Loss (TEWL) and skin capacitance (measured by corneometry).

Comparative In-Vivo Studies on Emollient Formulations

Several clinical studies have evaluated the in-vivo performance of different emollient-containing formulations. Below is a summary of quantitative data from these studies, providing insights into the efficacy of various approaches to skin moisturization.

Data Presentation: Quantitative Comparison of Emollient Formulations

Study ReferenceTest Product(s)Key Emollient(s)Primary Outcome Measure(s)Key Findings
Danby et al.Urea/Glycerol Cream (UGC)Not specified, but contains humectantsTEWL, Skin Moisturization (Capacitance)UGC significantly reduced TEWL and improved skin moisturization compared to no treatment and a simple paraffin-based cream.[1][2][3]
Glycerol Cream (GC)GlycerinTEWL, Skin Moisturization (Capacitance)GC showed some improvement in skin moisturization but was less effective at reducing TEWL compared to UGC.[1][2][3]
Paraffin Cream (PC)ParaffinTEWL, Skin Moisturization (Capacitance)PC had no significant effect on TEWL or skin moisturization compared to no treatment.[1][2][3]
Djokic-Gallagher et al.Doublebase Gel (DB)Isopropyl Myristate (ester), Liquid ParaffinSkin Hydration (Corneometry)DB gel showed a statistically significant and cumulative increase in skin hydration over 7 days compared to Aqueous Cream.[4]
Aqueous Cream BP (AC)Liquid Paraffin, White Soft ParaffinSkin Hydration (Corneometry)AC showed a modest increase in skin hydration, with levels returning to near baseline each morning.[4]
Kircik et al.Hydrogel VehicleNot specifiedSkin Hydration (Corneometry), TEWLThe hydrogel vehicle produced a statistically significant improvement in skin hydration compared to a moisturizing lotion and did not increase TEWL.[5]
Moisturizing LotionNot specifiedSkin Hydration (Corneometry), TEWLThe moisturizing lotion showed less improvement in skin hydration and led to an increase in TEWL.[5]
Loden et al.PetrolatumPetrolatumTEWLBoth skin-identical lipids in a cream base and pure petrolatum were effective in promoting barrier repair, with no significant difference between them.[6]
Skin-Identical Lipids (SIL)Ceramides, Cholesterol, Fatty AcidsTEWL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in-vivo studies cited.

Danby et al. - Comparative Study of Emollient Creams

  • Study Design: An observer-blind, prospective, within-subject, multilateral, single-center, randomized controlled trial.[1][2][3]

  • Participants: Adults with atopic dermatitis.[1][2][3]

  • Intervention: Three different emollient creams (Urea/Glycerol Cream, Glycerol Cream, and Paraffin Cream) and a no-treatment control were applied to four designated areas on the forearms. The products were applied twice daily for four weeks.[1][2][3]

  • Efficacy Measurements:

    • Transepidermal Water Loss (TEWL): Measured to assess skin barrier function.[1][2][3]

    • Skin Moisturization: Assessed using skin capacitance measurements.[1][2][3]

    • Other Parameters: Skin dryness and Natural Moisturizing Factor (NMF) levels were also evaluated.[1][2][3]

  • Primary Outcome: The primary outcome was the skin's sensitivity to the irritant sodium lauryl sulphate (SLS) after the treatment period, as measured by the change in TEWL.[2][3]

Djokic-Gallagher et al. - Comparison of a Gel vs. Aqueous Cream

  • Study Design: An assessor-blinded, bilateral, concurrent comparison.[4]

  • Participants: 20 participants.[4]

  • Intervention: Doublebase gel and Aqueous Cream BP were applied to contralateral lower legs three times a day for seven consecutive days.[4]

  • Efficacy Measurements:

    • Skin Hydration: Measured using a Corneometer CM825 probe. Measurements were taken on days 1, 3, and 5, both before the first application and approximately two hours after the third application of the day.[4]

  • Primary Efficacy Endpoint: The cumulative improvement in skin hydration over the study period.[4]

Kircik et al. - Hydrogel Vehicle vs. Moisturizing Lotion

  • Study Design: A single-center, investigator-blinded, randomized, split-body exploratory study.[5]

  • Participants: 20 subjects with mild to moderate atopic dermatitis.[5]

  • Intervention: A hydrogel vehicle and a moisturizing lotion were applied to different body areas in a split-body fashion for two weeks.[5]

  • Efficacy Measurements:

    • Corneometry: To measure skin hydration.[5]

    • Transepidermal Water Loss (TEWL): To assess skin barrier function.[5]

    • Measurement Schedule: Measurements were taken at baseline and at the end of the two-week treatment period.[5]

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflow for a Typical In-Vivo Moisturizer Efficacy Study

G cluster_screening Subject Screening & Enrollment cluster_baseline Baseline Assessment (Day 0) cluster_intervention Intervention Period cluster_followup Follow-up Assessments cluster_analysis Data Analysis s1 Define Inclusion/Exclusion Criteria s2 Recruit Participants s1->s2 s3 Informed Consent s2->s3 b1 Acclimatization to Room Conditions s3->b1 b2 Measure Baseline TEWL & Corneometry b1->b2 i1 Randomized Application of Test Products b2->i1 i2 Standardized Product Application Protocol i1->i2 f1 Repeat TEWL & Corneometry Measurements at Predetermined Intervals i2->f1 a1 Statistical Comparison of Treatment Groups vs. Control f1->a1 a2 Evaluation of Primary & Secondary Endpoints a1->a2

Caption: A generalized workflow for a clinical study evaluating the efficacy of moisturizing products.

Signaling Pathway: The Role of Emollients in Skin Barrier Function

G cluster_stratum_corneum Stratum Corneum cluster_emollients Topical Emollients Corneocytes Corneocytes Improved_Barrier Improved Barrier Function Corneocytes->Improved_Barrier Lipid_Matrix Lipid Matrix (Ceramides, Cholesterol, Fatty Acids) Lipid_Matrix->Improved_Barrier Esters Emollient Esters (e.g., this compound) Esters->Lipid_Matrix Replenish & Occlude Hydrocarbons Hydrocarbons (e.g., Petrolatum) Hydrocarbons->Lipid_Matrix Occlude Humectants Humectants (e.g., Glycerin) Humectants->Corneocytes Attract Water Barrier_Dysfunction Impaired Barrier Function Increased_TEWL Increased TEWL Barrier_Dysfunction->Increased_TEWL Dry_Skin Dry Skin Increased_TEWL->Dry_Skin Reduced_TEWL Reduced TEWL Improved_Barrier->Reduced_TEWL Hydrated_Skin Hydrated Skin Reduced_TEWL->Hydrated_Skin

Caption: The mechanism of action of different emollient types on the skin barrier.

References

A Head-to-Head Comparison of Guerbet Esters for Optimal Sensory Characteristics in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of emollients is a critical step in formulating topical products with desired sensory attributes. Guerbet esters, known for their unique branched-chain structure, offer a range of sensory experiences on the skin. This guide provides a comparative analysis of select Guerbet esters, summarizing their sensory characteristics based on available data, and details the experimental protocols used to derive these insights.

Comparative Sensory Profile of Guerbet Esters

The following table summarizes the sensory characteristics of several Guerbet esters based on data compiled from various studies and technical sources. The sensory attributes are rated on a relative scale to provide a comparative overview.

Guerbet EsterChemical NameSpreadabilityAbsorptionSkin Feel (After-feel)Greasiness
Octyldodecyl Stearoyl Stearate 2-octyldodecyl stearoyl stearateModerateModerateCushioned, SubstantiveLow to Moderate
Trioctyldodecyl Citrate Tris(2-octyldodecyl) citrateHighFastSmooth, Dry, PowderyVery Low
2-Octyldodecyl Myristate 2-octyldodecyl tetradecanoateHighFastLight, Non-oily, SilkyVery Low
Octyldodecanol 2-octyldodecan-1-olModerate to HighModerateSmooth, SoftLow

Experimental Protocols

The sensory data presented is typically generated through standardized in-vivo sensory panel evaluations. Below is a detailed methodology for a descriptive sensory analysis, which is a common and effective method for quantifying the sensory attributes of cosmetic ingredients.

Descriptive Sensory Analysis Protocol

1. Objective: To quantitatively assess and compare the sensory characteristics of different Guerbet esters when applied to the skin.

2. Panelists:

  • A panel of 10-15 trained assessors is selected.

  • Panelists are screened for their sensory acuity, ability to discriminate between different textures, and verbal fluency in describing sensory attributes.

  • Training involves familiarization with the standardized terminology for skin feel attributes and calibration on reference standards.

3. Test Products:

  • Pure Guerbet esters are presented to the panelists in a blinded and randomized order.

  • A standardized amount (e.g., 0.1 mL) of each ester is provided for application.

4. Application Procedure:

  • Panelists cleanse their forearms with a mild, non-residual soap and allow the skin to equilibrate to the controlled environmental conditions (typically 22°C and 50% relative humidity) for at least 15 minutes.

  • The specified amount of the test sample is applied to a demarcated area on the volar forearm.

  • Panelists are instructed to spread the product using a standardized number of circular motions with their fingertip.

5. Sensory Attributes Evaluated: Panelists evaluate the following attributes at specified time points (e.g., immediately after application, 1 minute, and 5 minutes after application):

  • Spreadability: The ease with which the product glides over the skin during application.

  • Absorption: The perceived speed at which the product disappears into the skin.

  • Skin Feel (Initial and After-feel): The tactile sensation on the skin, described using terms such as smoothness, softness, silkiness, and cushion.

  • Greasiness/Oliness: The perception of an oily or fatty residue on the skin.

  • Tackiness/Stickiness: The degree to which the skin feels sticky or tacky to the touch.

  • Gloss/Shine: The visual shininess of the skin after application.

6. Data Collection and Analysis:

  • Panelists rate the intensity of each attribute on a labeled magnitude scale (e.g., a 15-point scale from "not perceptible" to "very high").

  • Data is collected using specialized sensory software.

  • Statistical analysis, typically Analysis of Variance (ANOVA) followed by post-hoc tests (e.g., Tukey's HSD), is performed to determine significant differences between the samples for each attribute.

  • Results are often visualized using spider web charts to provide a comprehensive sensory map of each product.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the processes involved in sensory evaluation and perception, the following diagrams are provided.

Sensory_Evaluation_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase P1 Panelist Recruitment & Training P2 Sample Preparation & Blinding P3 Protocol Design E1 Sample Application by Panelists P3->E1 Standardized Protocol E2 Sensory Attribute Evaluation E1->E2 A1 Data Collection E2->A1 Intensity Ratings A2 Statistical Analysis (ANOVA) A1->A2 A3 Results Interpretation A2->A3 R Sensory Profile Report (e.g., Spider Web Chart) A3->R Generates

Caption: Workflow of a descriptive sensory analysis panel.

Somatosensory_Pathway cluster_skin Skin cluster_nervous_system Nervous System Ester Guerbet Ester Application Receptors Mechanoreceptors (e.g., Ruffini endings, Meissner's corpuscles) Ester->Receptors Mechanical Stimulus (Pressure, Shear) Afferent Afferent Nerve Fibers Receptors->Afferent Signal Transduction SpinalCord Spinal Cord Afferent->SpinalCord Thalamus Thalamus SpinalCord->Thalamus Cortex Somatosensory Cortex Thalamus->Cortex Perception Perception of Skin Feel (e.g., Smoothness, Greasiness) Cortex->Perception Signal Processing & Integration

Caption: Simplified somatosensory pathway for skin feel perception.

A Comparative Guide to Analytical Techniques for Purity Assessment of 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

The purity of 2-Octyldodecyl heptanoate, a long-chain ester utilized in various industrial applications, including cosmetics and pharmaceuticals, is critical to ensure its performance, safety, and compliance with regulatory standards. A variety of analytical techniques can be employed to determine the purity of this compound and to identify and quantify any potential impurities, such as residual starting materials, by-products, or degradation products. This guide provides a comparative overview of the most common and effective analytical methods for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Quantitative Data Comparison

The selection of an appropriate analytical technique depends on several factors, including the required sensitivity, selectivity, and the nature of the expected impurities. The following table summarizes the key performance attributes of the primary analytical methods for the purity assessment of this compound.

ParameterGC-MSHPLC with ELSD/UVQuantitative ¹H NMR (qNMR)
Primary Use Separation and quantification of volatile and semi-volatile impurities.Separation and quantification of non-volatile or thermally labile impurities.Absolute quantification of the main component and NMR-active impurities without a reference standard for the analyte.
Typical Purity Accuracy High, dependent on calibration standards.High, dependent on calibration standards.Very high, direct measurement.[1][2]
Precision (RSD) < 5%< 3%[3]< 1%
Limit of Detection (LOD) Low (ng to pg range)Moderate (µg to ng range)High (mg range)
Limit of Quantification (LOQ) Low (ng range)[4]Moderate (µg range)[5]High (mg range)
Sample Throughput HighHighModerate
Destructive Analysis? YesYesNo[6]

Experimental Methodologies

Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for each of the discussed techniques, tailored for the analysis of a long-chain ester like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][8] It is particularly useful for detecting impurities such as residual alcohols (2-octyldodecanol) and carboxylic acids (heptanoic acid) from the synthesis process. For long-chain esters, high-temperature GC is often employed.[9]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 1 mL of a suitable solvent like hexane or isooctane.

    • If necessary, derivatize polar impurities (e.g., residual acids or alcohols) to increase their volatility. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 280°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 1 minute.

      • Ramp: Increase to 320°C at a rate of 15°C/min.

      • Hold: Hold at 320°C for 10 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify the purity by area normalization, assuming all components have a similar response factor in the detector. For higher accuracy, use a reference standard of this compound to create a calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of large, non-volatile, or thermally sensitive molecules.[10] For a non-UV-absorbing compound like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary. Reversed-phase HPLC is a common mode for separating compounds based on their hydrophobicity.[11]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample.

    • Dissolve in 10 mL of the initial mobile phase solvent mixture (e.g., acetonitrile/isopropanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with an ELSD.

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol

    • Gradient Elution:

      • 0-10 min: 90% A, 10% B

      • 10-20 min: Linear gradient to 10% A, 90% B

      • 20-25 min: Hold at 10% A, 90% B

      • 25.1-30 min: Return to 90% A, 10% B (re-equilibration).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

    • ELSD Settings: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow (Nitrogen) 1.5 SLM.

  • Data Analysis:

    • The purity is determined by calculating the relative peak area of the main component against the total area of all peaks in the chromatogram.

    • Impurity identification is challenging without reference standards but can be achieved by coupling the HPLC to a mass spectrometer (LC-MS).

Quantitative ¹H NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1][12] The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[2]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

    • Accurately weigh about 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the tube.

    • Ensure both the sample and the standard are completely dissolved.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: 5 mm BBO probe.

    • Experiment: Standard 1D proton experiment (zg30).

    • Pulse Angle: 30° (to ensure full relaxation between scans).

    • Acquisition Time (AQ): At least 3 seconds.

    • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest (a D1 of 20-30 seconds is often sufficient).

    • Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved signal from this compound (e.g., the triplet corresponding to the -CH₂-O- protons around 4.05 ppm).

    • Integrate a signal from the internal standard (e.g., the singlet for maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P_std = Purity of the internal standard

Visualized Workflows

General Workflow for Purity Assessment

This diagram illustrates a typical workflow for determining the purity of a substance like this compound, from initial sample analysis to the final purity report.

Purity Assessment Workflow for this compound cluster_prep Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Received Prep Sample Preparation (Dissolution, Derivatization) Sample->Prep GCMS GC-MS Analysis (Volatile Impurities) Prep->GCMS Select Technique(s) HPLC HPLC Analysis (Non-Volatile Impurities) Prep->HPLC Select Technique(s) qNMR qNMR Analysis (Absolute Purity) Prep->qNMR Select Technique(s) Data Data Processing (Integration, Library Search) GCMS->Data HPLC->Data qNMR->Data Quant Quantification (Area %, Internal Standard) Data->Quant Report Final Purity Report Quant->Report

Caption: Workflow for purity analysis of this compound.

Decision Logic for Technique Selection

The choice of analytical technique is often guided by the specific question being asked. This diagram outlines the decision-making process.

Decision Tree for Analytical Technique Selection Start Analytical Goal? Q1 Absolute Purity Needed? Start->Q1 Q2 Volatile Impurities Expected? Q1->Q2 No T_qNMR Use qNMR Q1->T_qNMR Yes Q3 Thermally Labile Impurities? Q2->Q3 No T_GCMS Use GC-MS Q2->T_GCMS Yes T_HPLC Use HPLC Q3->T_HPLC Yes T_Combo Use Combination (e.g., HPLC & GC-MS) Q3->T_Combo No / Unknown

References

Efficacy of 2-Octyldodecyl Heptanoate in Improving Skin Barrier Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Octyldodecyl heptanoate and its role in improving skin barrier function. Due to the limited direct experimental data on this compound, this document focuses on its properties as an emollient ester and compares its theoretical efficacy with well-researched alternative ingredients. The guide includes detailed experimental protocols and visual representations of key biological pathways to support researchers in the field of dermatology and cosmetic science.

Introduction to Skin Barrier Function and Emollients

The skin barrier, primarily located in the stratum corneum, is essential for preventing excessive water loss and protecting the body from external aggressors. This barrier is often analogized to a "brick and mortar" structure, where corneocytes are the "bricks" and a lipid-rich extracellular matrix serves as the "mortar". This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.

Emollients are cosmetic ingredients designed to soften, soothe, and hydrate the skin. They function by forming a semi-occlusive layer on the skin's surface, which reduces transepidermal water loss (TEWL), and by integrating into the superficial layers of the stratum corneum to improve its barrier function. Emollients can be broadly categorized into occlusives, humectants, and those that repair the skin barrier by providing physiological lipids.

Comparative Analysis of Emollients

The following table summarizes the performance of various emollients based on available experimental data. This provides a benchmark against which the potential efficacy of this compound can be evaluated.

Emollient/FormulationMechanism of ActionChange in Transepidermal Water Loss (TEWL)Change in Skin HydrationKey Findings & Citations
Petrolatum OcclusiveSignificant reductionSignificant increaseForms a hydrophobic barrier, significantly reducing TEWL and increasing hydration. Upregulates the expression of antimicrobial peptides and keratinocyte differentiation markers.[1][2][3]
Lanolin Occlusive & Barrier RepairReductionIncreaseContains lipids similar to those in the human stratum corneum, aiding in barrier repair.[4]
Ceramides Barrier RepairSignificant reductionSignificant increaseAs key components of the stratum corneum lipids, topical application of ceramides directly replenishes the lipid barrier, improving hydration and reducing TEWL, particularly in conditions like atopic dermatitis.[1][2][4][5]
Urea/Glycerol Cream Humectant & Barrier StrengtheningSignificant reduction in response to SLS irritationSignificant increaseIncreases Natural Moisturizing Factor (NMF) levels in the skin, thereby strengthening the skin barrier and protecting against irritants.[2][6]
Glycerol Cream HumectantModerate reduction in response to SLS irritationIncreaseAttracts water to the stratum corneum, improving hydration.[6]
Paraffin Cream OcclusiveNo significant change in response to SLS irritationNo significant changeProvides an occlusive layer but may not actively improve the skin's natural barrier function.[6]
This compound (Inferred) Emollient (Ester)Likely reductionLikely increaseAs an emollient ester, it is expected to form a semi-occlusive film, reducing water loss and providing a smooth skin feel. Its branched structure may offer good spreadability without a heavy, greasy residue.

Signaling Pathways in Skin Barrier Homeostasis

The maintenance and repair of the skin barrier are regulated by complex signaling pathways that control keratinocyte differentiation and lipid synthesis. Emollients can influence these pathways to improve barrier function.

Ceramides are crucial for the structural integrity of the stratum corneum. Their synthesis is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of keratinocytes.

Ceramide_Synthesis cluster_ER Endoplasmic Reticulum Serine Serine + Palmitoyl-CoA Keto 3-Ketosphinganine Serine->Keto SPT Sphinganine Sphinganine Keto->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Stratum Corneum Lipids Stratum Corneum Lipids Ceramide->Stratum Corneum Lipids

Caption: De novo ceramide synthesis pathway in the endoplasmic reticulum.

Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs) are nuclear receptors that play a key role in epidermal homeostasis. Activated by lipids, they stimulate keratinocyte differentiation and the synthesis of lipids essential for barrier function.

Lipid_Signaling cluster_nucleus Nucleus FattyAcids Fatty Acids / Eicosanoids PPARs PPARs FattyAcids->PPARs activate Oxysterols Oxysterols LXR LXR Oxysterols->LXR activate GeneExpression Target Gene Expression (e.g., Loricrin, Involucrin, ABCA12) PPARs->GeneExpression LXR->GeneExpression KeratinocyteDiff Keratinocyte Differentiation GeneExpression->KeratinocyteDiff promotes LipidSynthesis Epidermal Lipid Synthesis GeneExpression->LipidSynthesis promotes BarrierFormation Improved Skin Barrier Function KeratinocyteDiff->BarrierFormation LipidSynthesis->BarrierFormation

Caption: PPAR and LXR signaling pathways in epidermal differentiation and lipid synthesis.

Experimental Protocols

The following are standardized protocols for the in-vivo assessment of skin barrier function.

Objective: To quantify the rate of water evaporation from the skin surface as an indicator of barrier integrity.

Instrumentation: Tewameter® (e.g., TM300 or TM Hex, Courage+Khazaka, Germany). The "open chamber" method is the standard for continuous TEWL measurement.

Protocol:

  • Acclimatization: Subjects should acclimatize for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).[7][8]

  • Test Area Preparation: The test area on the volar forearm is marked. The skin should be clean and dry. A baseline measurement is taken before product application.

  • Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied evenly to the designated area.[8]

  • Measurement: The Tewameter® probe is held perpendicularly to the skin surface with minimal pressure. The device measures the water vapor pressure gradient.

  • Data Acquisition: Measurements are recorded at specified time points (e.g., 1, 2, 4, and 8 hours) after product application. The data is expressed in g/m²/h.

  • Control: An untreated adjacent skin area serves as a negative control.

Objective: To assess the water content of the stratum corneum.

Instrumentation: Corneometer® (e.g., CM 825, Courage+Khazaka, Germany). This instrument measures skin capacitance.

Protocol:

  • Acclimatization: Subjects follow the same acclimatization procedure as for TEWL measurement.[7]

  • Test Area Preparation: The test area is prepared similarly to the TEWL measurement protocol. A baseline reading is taken.

  • Product Application: The test product is applied in a standardized manner.

  • Measurement: The Corneometer® probe is pressed firmly and perpendicularly onto the skin surface. The instrument provides a hydration value in arbitrary units (A.U.).

  • Data Acquisition: Multiple readings (e.g., 3-5) are taken at each time point from the test and control sites, and the average is calculated.

  • Control: An untreated area is used as a control.

Conclusion

While direct quantitative data on the efficacy of this compound in improving skin barrier function is currently limited in published research, its properties as a branched-chain emollient ester suggest a favorable profile for cosmetic and dermatological formulations. It is expected to enhance skin hydration and reduce transepidermal water loss by forming a non-occlusive, lubricating film on the skin. Its primary benefits likely lie in its sensory characteristics, such as good spreadability and a non-greasy feel, which can improve patient compliance with topical therapies.

For a definitive assessment of its barrier-improving capabilities, further studies employing standardized methodologies, such as those detailed in this guide, are necessary. Comparative studies against well-established emollients like petrolatum, ceramides, and humectant-based formulations would provide valuable insights into its relative performance. Researchers are encouraged to investigate its influence on the key signaling pathways that regulate epidermal homeostasis to fully elucidate its mechanism of action.

References

Safety Operating Guide

Proper Disposal of 2-Octyldodecyl Heptanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 2-Octyldodecyl heptanoate, ensuring the safety of laboratory personnel and the protection of the environment.

The following procedures have been compiled from safety data sheets (SDS) to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical due to the hazardous nature of this chemical.

Hazard Summary

This compound is a combustible liquid that is toxic if swallowed or in contact with skin, and very toxic to aquatic life with long-lasting effects. All personnel handling this substance must be familiar with its hazards and take appropriate precautions.

Hazard ClassificationGHS CodeDescription
Flammable liquidsCategory 4H227: Combustible liquid
Acute toxicity, OralCategory 3H301: Toxic if swallowed
Acute toxicity, DermalCategory 3H311: Toxic in contact with skin
Short-term (acute) aquatic hazardCategory 1H400: Very toxic to aquatic life
Long-term (chronic) aquatic hazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Protective gloves: Wear appropriate chemical-resistant gloves.

  • Eye protection: Use chemical safety goggles or a face shield.[1]

  • Protective clothing: Wear a lab coat or other protective clothing to prevent skin exposure.[1]

Spill Management Protocol

In the event of a spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.

  • Contain the Spill: Prevent the spill from spreading and ensure it does not enter drains or waterways. Use a liquid-absorbent material, such as Chemizorb®, to contain the spill.

  • Collect and Store: Carefully collect the absorbed material and place it in a suitable, closed container for disposal.[1]

  • Decontaminate the Area: Clean the affected area thoroughly.

  • Dispose of Waste: Dispose of the collected waste as hazardous material through an approved waste disposal plant.[1]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal is_contaminated Is the material a spill or contaminated? start->is_contaminated spill_cleanup Follow Spill Management Protocol is_contaminated->spill_cleanup Yes uncontaminated Unused or uncontaminated material is_contaminated->uncontaminated No collect_waste Collect waste in a labeled, sealed container spill_cleanup->collect_waste storage Store in a designated hazardous waste accumulation area collect_waste->storage container_check Is the original container intact and properly labeled? uncontaminated->container_check container_check->collect_waste No container_check->collect_waste Yes relabel Transfer to a suitable, labeled, sealed container disposal Arrange for pickup by an approved hazardous waste disposal service storage->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling 2-Octyldodecyl Heptanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Octyldodecyl heptanoate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling similar esters and general laboratory safety protocols.

Hazard Assessment and Control

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when heating or aerosolizing the substance.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Administrative Controls:

  • Develop a standard operating procedure (SOP) for all tasks involving this compound.

  • All personnel handling the substance must be trained on the potential hazards and the required safety procedures.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

  • Avoid contact with strong oxidizing agents.[1][3]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

PPE CategorySpecification
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[4] For tasks with a splash hazard, chemical safety goggles and a face shield should be worn.[4][5][6]
Skin and Body Protection A flame-resistant lab coat should be worn to protect clothing and skin from splashes.[5][6] Long pants and closed-toe shoes are mandatory in the laboratory.[4][7]
Hand Protection Disposable nitrile gloves are recommended for incidental contact.[4] If prolonged or direct contact is anticipated, consider wearing heavier-duty gloves. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.

Experimental Protocols: Safe Handling Procedures

Preparation and Dispensing:

  • Don all required PPE as specified in the table above.

  • Perform all manipulations of this compound within a certified chemical fume hood.

  • Ensure all containers are clearly labeled.

  • When transferring, pour carefully to avoid splashing. Use a funnel for smaller openings.

  • Keep containers sealed when not in immediate use.

Heating:

  • If heating is required, use a controlled heating source such as a heating mantle, water bath, or sand bath.

  • Do not use an open flame.

  • Ensure the setup is secure and stable.

Spill Response:

  • Minor Spill: In case of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3] Place the contaminated absorbent into a sealed, labeled container for proper disposal. Clean the spill area with soap and water.

  • Major Spill: For a large spill, evacuate the area and alert the appropriate emergency response personnel. Prevent the spill from entering drains or waterways.[2][3]

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[3]

Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemically compatible container.

  • Do not mix with incompatible waste streams.

Disposal Procedure:

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • The primary method of disposal for this type of chemical waste is typically incineration at an approved waste disposal facility.[3][8]

  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Obtain SOP ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe 1. fume_hood Work in Chemical Fume Hood ppe->fume_hood 2. dispense Dispense/Weigh Chemical fume_hood->dispense Proceed to Handling experiment Perform Experiment dispense->experiment 3. waste Collect Waste in Labeled Container experiment->waste 4. Post-Experiment decontaminate Decontaminate Work Area waste->decontaminate 5. waste_disposal Dispose of Waste via EHS waste->waste_disposal Follow Institutional Protocol remove_ppe Remove PPE decontaminate->remove_ppe 6. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 7. end End wash_hands->end End

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.